molecular formula C17H18N2O4 B554262 Z-Tyr-NH2 CAS No. 19898-39-6

Z-Tyr-NH2

Número de catálogo: B554262
Número CAS: 19898-39-6
Peso molecular: 314.34 g/mol
Clave InChI: DJPCVJYIWLEUBO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Z-Tyr-NH2, with the CAS Registry Number 19898-39-6, is a protected tyrosine derivative. Its molecular formula is C17H18N2O4 and it has a molecular weight of 314.34 g/mol . The compound is also known by several synonyms, including Benzyloxycarbonyl-tyrosinamid, (S)-N-benzyloxycarbonyl tyrosinamide, and CBthis compound . As a key peptide building block, this compound is primarily valued in scientific research for the solid-phase and solution-phase synthesis of more complex peptides. The Z-group (benzyloxycarbonyl) acts as a protecting group for the amine moiety, which is crucial for directing the formation of specific peptide bonds. Researchers utilize this compound in the development of novel peptides for various applications. The structural features of this molecule, particularly the phenolic hydroxyl group on the tyrosine side chain, may also make it a candidate for studying enzyme-substrate interactions or for the development of enzyme-responsive biomaterials. One prominent area of materials science involves enzyme-responsive hydrogels, where enzyme catalysis can trigger changes in the material's properties . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

benzyl N-[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c18-16(21)15(10-12-6-8-14(20)9-7-12)19-17(22)23-11-13-4-2-1-3-5-13/h1-9,15,20H,10-11H2,(H2,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJPCVJYIWLEUBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90318666
Record name benzyl N-[1-carbamoyl-2-(4-hydroxyphenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90318666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19898-39-6
Record name NSC333738
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333738
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name benzyl N-[1-carbamoyl-2-(4-hydroxyphenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90318666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Enduring Role of the Benzyloxycarbonyl (Z) Group in Modern Peptide Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzyloxycarbonyl (Z or Cbz) group, a cornerstone in the edifice of peptide chemistry, continues to be a vital tool for amine protection in the synthesis of peptides and complex organic molecules.[1][2][3] Introduced in the 1930s by Bergmann and Zervas, its enduring legacy is a testament to its robustness, reliability, and versatility.[4][5] This technical guide provides an in-depth exploration of the Z-group's function, from the fundamental principles of its chemistry to its practical applications in contemporary research and drug development. We will delve into the mechanistic underpinnings of its introduction and removal, offer field-proven insights into experimental choices, and provide a comparative analysis with other common protecting groups, empowering researchers to make informed decisions in their synthetic strategies.

The Fundamental Chemistry of the Z-Group: More Than Just a Shield

In the intricate dance of peptide synthesis, where the precise formation of amide bonds is paramount, protecting groups are the choreographers.[6][7] Each amino acid possesses at least two reactive sites: the α-amino group and the α-carboxyl group.[6] To prevent uncontrolled polymerization and ensure the desired peptide sequence, the nucleophilicity of the α-amino group must be temporarily masked.[8] This is the primary function of the benzyloxycarbonyl group.

The Z-group, a carbamate-based protecting group, effectively suppresses the nucleophilic and basic properties of the amine's nitrogen lone pair.[9] Its introduction renders the amino group unreactive to the coupling conditions used to form peptide bonds.[4] A key advantage of the Z-group is that its introduction often leads to crystalline-protected amino acid derivatives, which facilitates their purification.[1][2]

Mechanism of Z-Group Introduction

The most prevalent method for installing the Z-group is the reaction of an amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[4] The reaction proceeds via a nucleophilic acyl substitution mechanism.

Experimental Insight: The choice of base and solvent system is critical for optimizing yield and minimizing side reactions. An aqueous solution of sodium carbonate or sodium bicarbonate is commonly employed to maintain a pH between 8 and 10, which is sufficient to neutralize the hydrochloric acid byproduct without promoting significant hydrolysis of the benzyl chloroformate.[2] For substrates with poor water solubility, a biphasic system (e.g., dioxane/water or THF/water) is often effective.

G cluster_0 Z-Group Introduction Amine R-NH₂ CbzCl Benzyl Chloroformate (Cbz-Cl) Amine->CbzCl Nucleophilic Attack Intermediate Tetrahedral Intermediate Amine->Intermediate ProtectedAmine Z-Protected Amine (R-NH-Cbz) Intermediate->ProtectedAmine Chloride Elimination HCl HCl Base Base (e.g., NaHCO₃) Base->HCl Neutralization

Caption: Mechanism of Z-group protection of an amine.

Strategic Deprotection of the Z-Group: A Multifaceted Approach

A defining feature of a valuable protecting group is its susceptibility to removal under specific and mild conditions that do not compromise the integrity of the newly formed peptide. The Z-group offers several deprotection pathways, providing synthetic chemists with valuable flexibility.

Catalytic Hydrogenolysis: The Workhorse Method

The most widely employed method for Z-group cleavage is catalytic hydrogenolysis.[4] This reaction involves the use of hydrogen gas (H₂) and a palladium catalyst, typically palladium on carbon (Pd/C).[4] The mechanism proceeds through the cleavage of the benzylic C-O bond, which generates an unstable carbamic acid intermediate that spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.[4]

Experimental Insight: Catalyst poisoning can be a concern, particularly with sulfur-containing amino acids like methionine and cysteine. Using a higher catalyst loading or specific additives can sometimes mitigate this issue. The choice of solvent is also important; methanol and ethanol are common choices.

Catalytic Transfer Hydrogenation: A Safer Alternative

For laboratories not equipped for handling hydrogen gas, catalytic transfer hydrogenation offers a safer and often more convenient alternative.[4][10] This method utilizes a hydrogen donor, such as ammonium formate, formic acid, or 1,4-cyclohexadiene, in the presence of a palladium catalyst.[4][11][12][13] The in-situ generation of hydrogen circumvents the need for a hydrogen cylinder.[10]

Acidic Cleavage: For When Hydrogenolysis is Not an Option

The Z-group can also be removed under strongly acidic conditions, such as with a solution of hydrogen bromide in acetic acid (HBr/AcOH).[1][4] This method is harsher than hydrogenolysis and is typically reserved for situations where the substrate is incompatible with catalytic hydrogenation (e.g., contains other reducible functional groups like alkenes or alkynes).[14]

Other Deprotection Methods

A variety of other reagents can effect the removal of the Z-group, including sodium in liquid ammonia, and certain Lewis acids.[1][2] Recently, a mild and selective deprotection using aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) has been reported, which shows good functional group tolerance.[15][16]

G cluster_1 Z-Group Deprotection Pathways Z_Protected Z-Protected Amine Hydrogenolysis Catalytic Hydrogenolysis (H₂, Pd/C) Z_Protected->Hydrogenolysis Transfer_Hydrogenation Catalytic Transfer Hydrogenation (e.g., HCOONH₄, Pd/C) Z_Protected->Transfer_Hydrogenation Acidolysis Strong Acid (e.g., HBr/AcOH) Z_Protected->Acidolysis Free_Amine Free Amine + Toluene + CO₂ Hydrogenolysis->Free_Amine Transfer_Hydrogenation->Free_Amine Acidolysis->Free_Amine

Sources

spectroscopic properties of Z-Tyr-NH2 (NMR, IR, UV-Vis)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Properties of N-α-Carbobenzoxy-L-tyrosinamide (Z-Tyr-NH2)

This guide provides a comprehensive analysis of the key spectroscopic characteristics of N-α-Carbobenzoxy-L-tyrosinamide (this compound), a crucial intermediate in peptide synthesis and drug development. By understanding its unique spectral fingerprint through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, researchers can ensure purity, confirm identity, and gain insights into its molecular structure and environment. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

The Molecular Blueprint: Understanding this compound

This compound is a derivative of the amino acid L-tyrosine where the amino group is protected by a benzyloxycarbonyl (Z) group, and the carboxylic acid is converted to a primary amide. This structure incorporates several key functional groups and chromophores that give rise to a distinct spectroscopic signature: the aromatic rings of the Z-group and the tyrosine side chain, the phenolic hydroxyl group, a urethane linkage, and a primary amide. Accurate interpretation of its spectra is fundamental to its application.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Proton and Carbon Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is complex, with signals arising from the Z-protecting group, the tyrosine backbone, and the terminal amide. The expected chemical shifts (in ppm) in a common solvent like DMSO-d₆ are detailed below. The choice of a deuterated polar aprotic solvent like DMSO-d₆ is strategic; it solubilizes the polar compound and, crucially, allows for the observation of exchangeable protons (NH and OH), which might be lost in solvents like D₂O.[1]

  • Aromatic Protons (Z-group): The five protons of the benzyl group's phenyl ring typically appear as a multiplet around δ 7.35-7.25 ppm .

  • Aromatic Protons (Tyrosine Side-Chain): The para-substituted phenyl ring of tyrosine gives rise to a characteristic AA'BB' system, appearing as two distinct doublets. The two protons ortho to the hydroxyl group (H-3', H-5') are expected around δ 6.65 ppm , while the two protons ortho to the methylene group (H-2', H-6') appear further downfield around δ 7.05 ppm .

  • Amide (NH₂) Protons: The two protons of the primary amide are diastereotopic and may appear as two separate broad signals, or a single broad signal, typically in the range of δ 7.0-7.4 ppm .

  • Urethane (NH) Proton: The proton of the carbamate linkage is expected to show a signal, often a doublet due to coupling with the α-proton, around δ 7.30 ppm .

  • Benzyl (CH₂) Protons: The two protons of the benzylic methylene in the Z-group are diastereotopic and often appear as two doublets (an AB quartet) or a singlet around δ 5.00 ppm .

  • α-Proton (α-CH): This proton, situated between the Z-protected amine and the amide-bearing carbon, will appear as a multiplet around δ 4.15 ppm .

  • β-Protons (β-CH₂): The two diastereotopic protons on the β-carbon, adjacent to the tyrosine ring, will couple with the α-proton and with each other, resulting in a complex multiplet (often two doublets of doublets) around δ 2.85-2.70 ppm .

  • Phenolic (OH) Proton: The hydroxyl proton of the tyrosine side chain will appear as a broad singlet, with its chemical shift being highly dependent on concentration and temperature, but typically expected around δ 9.20 ppm in DMSO-d₆.

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a map of the carbon skeleton. The expected chemical shifts are influenced by the electronegativity of neighboring atoms and the aromatic systems.

  • Carbonyl Carbons (C=O): Two signals are expected in the downfield region. The amide carbonyl is typically found around δ 173 ppm , while the urethane carbonyl of the Z-group appears at a higher field, around δ 156 ppm .

  • Aromatic Carbons: A set of signals between δ 115-156 ppm corresponds to the twelve aromatic carbons. Key signals include the carbon bearing the hydroxyl group (C-4') around δ 155 ppm and the carbons of the Z-group phenyl ring around δ 127-137 ppm .[2][3]

  • Benzyl Carbon (CH₂): The benzylic carbon of the Z-group is expected around δ 65 ppm .

  • α-Carbon (α-CH): The α-carbon signal should appear in the range of δ 57-55 ppm .[4]

  • β-Carbon (β-CH₂): The methylene carbon of the tyrosine side chain is expected around δ 37 ppm .[4]

Data Summary: Predicted NMR Chemical Shifts for this compound (in DMSO-d₆)
Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Z-group Phenyl (C₆H₅)7.35 - 7.25 (m, 5H)137.5 (ipso), 128.3, 127.7, 127.6
Z-group Methylene (CH₂)5.00 (s, 2H)65.5
Urethane Carbonyl (C=O)-156.0
Urethane Amide (NH)~7.30 (d, 1H)-
α-CH~4.15 (m, 1H)56.5
β-CH₂2.85 - 2.70 (m, 2H)37.0
Tyrosine C-1'-128.0
Tyrosine C-2', C-6'~7.05 (d, 2H)130.2
Tyrosine C-3', C-5'~6.65 (d, 2H)115.0
Tyrosine C-4'-155.8
Phenolic OH~9.20 (s, 1H)-
Amide Carbonyl (C=O)-173.5
Amide NH₂~7.35 (s, 1H), ~7.00 (s, 1H)-
Protocol: Acquiring High-Resolution NMR Spectra

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Tune and shim the probe to the sample.

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the range of -1 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak of DMSO at δ 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover 0-200 ppm.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

    • Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Integrate the ¹H NMR signals to confirm proton ratios.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_proc Data Processing A Weigh this compound (5-10 mg) B Add DMSO-d6 (~0.6 mL) A->B C Vortex to Dissolve B->C D Tune & Shim Probe C->D E Acquire 1H Spectrum D->E F Acquire 13C Spectrum D->F G Fourier Transform E->G F->G H Phase & Baseline Correction G->H I Reference Spectra (¹H: 2.50, ¹³C: 39.52) H->I J Integration & Analysis I->J

Fig. 1: Standard workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups within the this compound molecule. The spectrum is a direct readout of the vibrational modes of the molecule's covalent bonds.

Expertise & Experience: Interpreting the IR Spectrum

The IR spectrum of this compound will be dominated by strong absorptions from N-H, O-H, C=O, and aromatic C=C bonds. The use of an Attenuated Total Reflectance (ATR) accessory is recommended for solid samples as it requires minimal sample preparation.

  • O-H and N-H Stretching Region (3500-3100 cm⁻¹): This region will contain several overlapping broad and sharp peaks.

    • A broad band centered around 3400-3200 cm⁻¹ is expected for the hydrogen-bonded phenolic O-H stretch.[5]

    • The primary amide (-NH₂) will show two distinct bands: an asymmetric stretch around 3350 cm⁻¹ and a symmetric stretch around 3180 cm⁻¹ .[6]

    • The urethane N-H stretch will appear as a single band around 3300 cm⁻¹ .

  • C-H Stretching Region (3100-2850 cm⁻¹):

    • Aromatic C-H stretches will appear as relatively weak bands just above 3000 cm⁻¹ (~3100-3030 cm⁻¹ ).[7]

    • Aliphatic C-H stretches from the methylene groups will be observed just below 3000 cm⁻¹ (~2950-2850 cm⁻¹ ).[7]

  • Carbonyl (C=O) Stretching Region (1750-1630 cm⁻¹): This is a critical diagnostic region.

    • The urethane carbonyl of the Z-group will give a strong, sharp absorption around 1710-1680 cm⁻¹ .

    • The primary amide will show a very strong "Amide I" band around 1650-1640 cm⁻¹ .

  • N-H Bending and Aromatic Region (1650-1450 cm⁻¹):

    • The "Amide II" band, arising from N-H bending, is expected as a strong peak around 1560-1540 cm⁻¹ .

    • Aromatic C=C stretching vibrations from both phenyl rings will produce several sharp bands of variable intensity around 1600, 1515, and 1455 cm⁻¹ .

Data Summary: Predicted IR Absorption Frequencies for this compound
Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Phenolic O-H Stretch3400 - 3200Broad, Strong
Amide N-H Asymmetric Stretch~3350Medium-Strong
Urethane N-H Stretch~3300Medium
Amide N-H Symmetric Stretch~3180Medium
Aromatic C-H Stretch3100 - 3030Weak-Medium
Aliphatic C-H Stretch2950 - 2850Weak-Medium
Urethane C=O Stretch1710 - 1680Strong, Sharp
Amide I (C=O Stretch)1650 - 1640Very Strong
Amide II (N-H Bend)1560 - 1540Strong
Aromatic C=C Stretch1600, 1515, 1455Medium, Sharp
Protocol: Acquiring an ATR-IR Spectrum
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Insufficient pressure is a common source of poor-quality spectra.

  • Data Acquisition: Scan the sample over the range of 4000-600 cm⁻¹. Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is automatically ratioed against the background. Label the significant peaks.

IR_Workflow A Clean ATR Crystal B Record Background Spectrum A->B C Apply Solid Sample to Crystal B->C D Apply Pressure with Clamp C->D E Acquire Spectrum (4000-600 cm⁻¹) D->E F Analyze & Peak Pick E->F

Fig. 2: A streamlined workflow for ATR-IR analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Quantifying Aromatic Chromophores

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily those associated with its aromatic systems. It is an invaluable tool for quantitative analysis.

Expertise & Experience: Interpreting the UV-Vis Spectrum

The UV-Vis spectrum of this compound is a composite of the absorption from its two chromophores: the tyrosine side chain and the benzyloxycarbonyl group. The tyrosine absorption is the most prominent feature.

  • Primary Absorption (π → π):* The spectrum in a neutral aqueous or alcoholic solvent is expected to show a characteristic maximum absorption (λ_max) at approximately 275 nm , with a distinct shoulder around 282 nm .[8] This absorption is due to the π → π* electronic transitions of the phenol chromophore in the tyrosine side chain. The benzyl group of the Z-protector also absorbs in this region but its contribution is less pronounced than that of the tyrosine.

  • pH Dependence: The phenolic hydroxyl group of tyrosine has a pKa of approximately 10.[9] In basic solutions (pH > 10), this proton is removed to form the phenolate anion. This results in a significant bathochromic (red) shift of the λ_max to around 293-295 nm , accompanied by an increase in molar absorptivity.[10] This pH-dependent shift is a hallmark of a solvent-exposed tyrosine residue and serves as a powerful diagnostic tool.

Data Summary: Predicted UV-Vis Absorption for this compound
Solvent/Condition λ_max (nm) Chromophore Transition
Neutral (e.g., Methanol, pH 7 Buffer)~275 nm (shoulder at ~282 nm)Phenol (π → π)
Basic (e.g., pH 11 Buffer)~294 nmPhenolate (π → π)
Protocol: Acquiring a UV-Vis Spectrum
  • Solvent Selection: Choose a UV-transparent solvent. Methanol or a neutral aqueous buffer (e.g., phosphate) are common choices.

  • Sample Preparation: Prepare a stock solution of this compound of known concentration. Dilute this stock to create a sample with an absorbance value between 0.1 and 1.0 at the λ_max to ensure adherence to the Beer-Lambert law.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (record a baseline).

  • Measurement: Replace the blank cuvette with the sample cuvette. Scan the absorbance from approximately 400 nm down to 200 nm.

  • Analysis: Identify the wavelength of maximum absorbance (λ_max) and record the absorbance value.

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Measurement cluster_anal Analysis A Prepare Stock Solution (Known Concentration) B Dilute to Working Conc. (Abs < 1.0) A->B C Blank Spectrometer with Solvent B->C D Scan Sample (400-200 nm) C->D E Identify λmax D->E F Record Absorbance E->F

Fig. 3: General procedure for quantitative UV-Vis analysis.

Conclusion: A Unified Spectroscopic Profile

The comprehensive spectroscopic analysis of this compound provides a robust method for its unequivocal identification and quality control. ¹H and ¹³C NMR define its precise atomic connectivity and stereochemistry. IR spectroscopy confirms the presence of all critical functional groups through their characteristic vibrational frequencies. Finally, UV-Vis spectroscopy offers a rapid means of quantification and probing the electronic environment of the tyrosine side chain. Together, these techniques form a self-validating system, ensuring that researchers and drug developers can proceed with confidence in the integrity of their material.

References

  • Journal of the Chemical Society, Faraday Transactions. Characterisation of Boc-Lys(Z)-Tyr-NHNH2 dipeptide. Part 1.—Physico-chemical studies on the micelle formation of a dipeptide in the absence and presence of ionic surfactants. RSC Publishing.
  • PubMed. Spectroscopic Analysis of a Biomimetic Model of Tyr(Z) Function in PSII.
  • Tetrahedron. 19898-39-6 | this compound.
  • PubChem - NIH. N-benzyloxycarbonyl-l-tyrosine | C17H17NO5 | CID 712438.
  • NIST WebBook. N-Benzyloxycarbonyl-L-tyrosine.
  • NIST WebBook. N-Benzyloxycarbonyl-L-tyrosine.
  • SpringerLink. UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 1.
  • IOSR Journal. UV-Visible absorption spectroscopy and Z-scan analysis.
  • ResearchGate. Calculated spectra of l-tyrosine in its zwitterionic form. (a) UV-vis....
  • PubMed. Synthesis, structure and properties of [Zn(L-Tyr)₂(bpy)]₂⋅3H₂O·CH₃OH complex: theoretical, spectroscopic and microbiological studies.
  • University of Calgary. 1H NMR Spectroscopy.
  • PubChem - NIH. L-Tyrosinamide | C9H12N2O2 | CID 151243.
  • PMC. UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 2.
  • ResearchGate. 13 C NMR spectrum of L-tyrosine hydrochloride.
  • Michigan St
  • ResearchGate. The 13 C NMR spectra of 13 C, 15 N-L-tyrosine produced by (a) single....
  • Chem 117 Reference Spectra Spring 2011.
  • Chegg.com. Solved 4. Here is a 13C NMR spectrum for tyrosine. Draw |.
  • Wikipedia. Amino acid.
  • BMRB. BMRB entry bmse000051 - L-Tyrosine.
  • PubChem - NIH. Tyr-Tyr-NH2 | C18H21N3O4 | CID 7015196.
  • ResearchGate.
  • University of California, Davis. Table of Characteristic IR Absorptions.
  • Chemistry LibreTexts. 6.
  • YouTube. IR Infrared Spectroscopy Review - 15 Practice Problems - Signal, Shape, Intensity, Functional Groups.
  • Reddit. Why don't NH2 and OH protons appear in 1H NMR spectra? : r/chemhelp.
  • YouTube. Intensity and Shape of Infrared Signals; Analyzing IR Spectra.
  • MDPI.

Sources

The Pivotal Role of C-Terminal Tyrosine Amide in Peptide Structure, Function, and Therapeutic Design

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Post-translational modifications (PTMs) are critical determinants of a peptide's biological activity, and among the most significant is C-terminal amidation.[1][2] This guide provides a comprehensive examination of the C-terminal tyrosine amide, a specific and crucial modification that profoundly influences peptide structure, stability, receptor interaction, and, consequently, its therapeutic potential. We will explore the enzymatic machinery responsible for this modification, delve into the biophysical consequences of neutralizing the C-terminal charge, and elucidate how these changes translate into enhanced biological function. Furthermore, this guide will present field-proven methodologies for the synthesis and analysis of peptides featuring a C-terminal tyrosine amide, offering researchers and drug developers the foundational knowledge to harness this modification for next-generation peptide therapeutics.

Introduction: The Significance of the C-Terminal Amide

In the landscape of peptide science, the C-terminus, or the end of the amino acid chain with a free carboxyl group (-COOH), is a critical determinant of a peptide's interaction with its environment.[3] While seemingly a minor alteration, the conversion of this terminal carboxylic acid to a primary amide (-CONH₂) through a post-translational modification known as C-terminal amidation, dramatically alters the peptide's physicochemical properties.[3] This modification is not a random occurrence; it is a widespread and evolutionarily conserved strategy employed by nature to fine-tune the function of a vast number of bioactive peptides, including hormones and neurotransmitters.[4][5]

The presence of a C-terminal amide is often essential for the full biological activity of these peptides.[6][7] The primary reason for this enhanced activity lies in the neutralization of the negative charge of the carboxyl group at physiological pH.[3][8] This charge removal increases the peptide's hydrophobicity and can significantly impact its folding, binding to receptors, and overall pharmacokinetics.[8] For drug development professionals, understanding and leveraging C-terminal amidation, particularly of a terminal tyrosine residue, is a key strategy for improving the stability and efficacy of peptide-based therapeutics.[9]

The Enzymatic Architecture of Tyrosine Amidation: The Role of PAM

The biosynthesis of C-terminal amides is exclusively catalyzed by the bifunctional enzyme Peptidylglycine α-amidating monooxygenase (PAM).[7][10] This enzyme is the sole catalyst for this modification from lower organisms to humans, highlighting its fundamental biological importance.[7] The PAM enzyme orchestrates a two-step reaction to convert a glycine-extended precursor peptide into its final, amidated form.[5][11]

Step 1: Hydroxylation by Peptidylglycine α-hydroxylating monooxygenase (PHM)

The first catalytic domain of PAM, PHM, utilizes molecular oxygen and a copper cofactor to hydroxylate the α-carbon of the C-terminal glycine residue.[5][10] This reaction forms a peptidyl-α-hydroxyglycine intermediate.

Step 2: Lyase Activity of Peptidyl-α-hydroxyglycine α-amidating lyase (PAL)

The second domain, PAL, then cleaves the C-C bond of the hydroxyglycine intermediate, releasing glyoxylate and the C-terminally amidated peptide.[5][10]

The substrate for this entire process is a peptide with a C-terminal glycine. Therefore, to obtain a peptide with a C-terminal tyrosine amide, the precursor peptide must have the sequence ...-Tyr-Gly-COOH.

PAM_Mechanism cluster_pam PAM Catalytic Cycle Peptide_Gly Peptide-Tyr-Gly-COOH PAM PAM Enzyme Peptide_Gly->PAM Binds to Intermediate Peptide-Tyr-C(OH)-COOH (Hydroxyglycine Intermediate) Intermediate->PAM Remains bound Product Peptide-Tyr-CONH₂ (Amidated Peptide) Glyoxylate Glyoxylate PAM->Intermediate Catalyzes Hydroxylation PAM->Product Catalyzes Cleavage PAM->Glyoxylate PHM PHM Domain (O₂, Ascorbate, Cu²⁺) PAL PAL Domain

Caption: The two-step enzymatic reaction catalyzed by Peptidylglycine α-amidating monooxygenase (PAM).

Structural Ramifications of C-Terminal Tyrosine Amidation

The conversion of the C-terminal carboxylate to an amide induces significant changes in the peptide's structural landscape. These alterations are fundamental to the enhanced stability and bioactivity observed in amidated peptides.

Conformational Stabilization and Helix propensity

The removal of the negatively charged carboxylate group and the introduction of a neutral, hydrogen-bond-donating amide group can profoundly influence the peptide's secondary structure.[8][12] The amide terminus can participate in intramolecular hydrogen bonding, which can stabilize helical conformations, particularly α-helices.[8][13] This is especially relevant for peptides that adopt a helical structure upon receptor binding. The phenolic side chain of tyrosine itself can engage in π-π stacking and hydrogen bonding, further contributing to a defined three-dimensional structure.[14]

Increased Resistance to Proteolytic Degradation

Peptides with a free C-terminal carboxylate are susceptible to degradation by carboxypeptidases. The presence of a C-terminal amide renders the peptide resistant to these exopeptidases, thereby increasing its in vivo half-life.[15][11] This enhanced stability is a major advantage in the design of peptide drugs, as it can lead to improved pharmacokinetic profiles.[9]

Altered Hydrophobicity and Membrane Interactions

Neutralizing the C-terminal charge increases the overall hydrophobicity of the peptide.[8] This can enhance the peptide's ability to interact with and penetrate cell membranes, a crucial factor for antimicrobial peptides and cell-penetrating peptides.[13][16] For peptides targeting membrane-bound receptors, this altered hydrophobicity can facilitate the initial association with the cell surface.

Functional Consequences: From Receptor Binding to Biological Activity

The structural changes imparted by C-terminal tyrosine amidation directly translate into significant functional enhancements.

Enhanced Receptor Binding Affinity and Specificity

The C-terminal amide can act as a hydrogen bond donor, forming crucial interactions with the target receptor that are not possible with a carboxylate group.[8] This can lead to a substantial increase in binding affinity, sometimes by several orders of magnitude.[4] The specific orientation of the amide group can also contribute to higher binding specificity, reducing off-target effects. The tyrosine side chain itself is often a key player in receptor interactions, participating in hydrogen bonding and aromatic interactions within the binding pocket.[17][18]

Potentiation of Biological Activity

The culmination of enhanced stability and improved receptor binding is a significant potentiation of the peptide's biological activity.[4][6] For many peptide hormones and neuropeptides, C-terminal amidation is an absolute requirement for their physiological function.[7] In a therapeutic context, this means that a lower dose of an amidated peptide may be required to achieve the desired effect, potentially reducing side effects.

PropertyC-Terminal Carboxylate (-COOH)C-Terminal Amide (-CONH₂)Impact of Amidation
Charge at physiological pH Negative (-1)Neutral (0)Neutralizes charge, increases hydrophobicity
Hydrogen Bonding Acceptor onlyDonor and AcceptorIncreases potential for receptor interactions
Proteolytic Stability Susceptible to carboxypeptidasesResistant to carboxypeptidasesIncreases in vivo half-life
Secondary Structure Can be destabilizingCan stabilize α-helicesEnhances conformational stability
Receptor Affinity LowerOften significantly higherPotentiates biological activity

Table 1: Comparison of Physicochemical and Biological Properties of Peptides with C-Terminal Carboxylate versus C-Terminal Amide.

Methodologies for Synthesis and Analysis

The synthesis and characterization of peptides with a C-terminal tyrosine amide require specialized techniques.

Solid-Phase Peptide Synthesis (SPPS) of C-Terminal Amides

The most common method for synthesizing C-terminally amidated peptides is through solid-phase peptide synthesis (SPPS).[19] This is typically achieved by using a Rink Amide resin, which upon cleavage with a strong acid like trifluoroacetic acid (TFA), yields the desired C-terminal amide.[20]

Protocol: Fmoc-based SPPS of a Peptide with C-Terminal Tyrosine Amide

  • Resin Swelling: Swell the Rink Amide resin in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of piperidine in DMF.

  • Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid (in this case, Fmoc-Tyr(tBu)-OH) using a coupling reagent like N,N'-diisopropylcarbodiimide (DIC) and an additive such as Oxyma Pure. Add the activated amino acid to the resin and allow the coupling reaction to proceed.

  • Washing: Thoroughly wash the resin to remove excess reagents and byproducts.

  • Repeat Deprotection and Coupling: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: Perform a final Fmoc deprotection.

  • Cleavage and Deprotection of Side Chains: Treat the resin with a cleavage cocktail, typically containing TFA and scavengers, to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.

Biophysical Characterization of Peptide Structure

Several biophysical techniques can be employed to study the conformational changes induced by C-terminal amidation.

  • Circular Dichroism (CD) Spectroscopy: CD is a powerful technique for assessing the secondary structure of peptides in solution. By comparing the CD spectra of the amidated and non-amidated peptides, one can determine the effect of amidation on helicity and other structural elements.[21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed, atomic-level information about the three-dimensional structure and dynamics of peptides in solution.[21][22] Techniques like NOESY can reveal through-space proximities between protons, allowing for the calculation of a solution structure.[22]

  • Molecular Dynamics (MD) Simulations: Computational methods like MD simulations can complement experimental data by providing insights into the conformational landscape of the peptide and the specific interactions that stabilize its structure.[12][16]

Functional Assays for Receptor Binding

To quantify the impact of tyrosine amidation on function, receptor binding assays are essential.

  • Radioligand Binding Assays: These assays use a radiolabeled ligand to compete with the peptide of interest for binding to the receptor.[23] By measuring the displacement of the radioligand, the binding affinity (Ki or IC50) of the peptide can be determined.

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that can measure the kinetics of binding (association and dissociation rates) in real-time, providing a more detailed picture of the peptide-receptor interaction.

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA-based binding assays can also be used to assess the interaction between the peptide and its receptor.[24]

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural & Functional Analysis SPPS Solid-Phase Peptide Synthesis (Rink Amide Resin) HPLC RP-HPLC Purification SPPS->HPLC MS Mass Spectrometry (Verification) HPLC->MS CD Circular Dichroism (Secondary Structure) MS->CD NMR NMR Spectroscopy (3D Structure) MS->NMR Binding_Assay Receptor Binding Assay (Affinity & Kinetics) MS->Binding_Assay Activity_Assay Cell-Based Bioassay (Potency) Binding_Assay->Activity_Assay

Sources

Methodological & Application

protocol for using Z-Tyr-NH2 in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Z-Tyr-NH2 in Solid-Phase and Chemoenzymatic Peptide Synthesis

Part 1: Strategic Overview & Mechanistic Logic

The use of This compound (N-Benzyloxycarbonyl-L-Tyrosinamide) in Solid-Phase Peptide Synthesis (SPPS) presents a unique semantic and chemical paradox that this guide resolves.

In standard SPPS, This compound cannot be used as an incoming building block because both its N-terminus (Z-protected) and C-terminus (amidated) are chemically blocked, rendering it inert to standard carbodiimide/onium salt activation. Therefore, the application of this compound falls into two distinct, high-value workflows:

  • Target-Oriented Synthesis: The production of this compound (or Z-capped C-terminal amides) using SPPS. This requires specific orthogonal protection strategies, as the Z-group must survive the final resin cleavage.

  • Reagent-Oriented Application (Chemoenzymatic SPPS): The use of this compound as an acyl donor in protease-catalyzed ligation. Here, the molecule is used in solution to ligate onto a resin-bound nucleophile, a technique increasingly used to bypass difficult couplings or avoid racemization.

This protocol details both methodologies, establishing the "Z-Tyr" moiety as a critical tool for generating hydrogel precursors, protease inhibitors, and enzymatic substrates.

Part 2: Synthesis of this compound via Fmoc-SPPS

Objective: To synthesize high-purity this compound using Rink Amide resin. The Challenge: Standard Z-group removal requires strong acid (HBr/AcOH) or hydrogenation, which is incompatible with standard SPPS linkers. Conversely, the Z-group is stable to TFA. Therefore, we use an Fmoc-strategy where the Z-group is introduced as a final "cap" before TFA cleavage.

Materials & Reagents
ComponentSpecificationFunction
Resin Rink Amide MBHA (Loading: 0.5–0.7 mmol/g)Generates C-terminal amide upon cleavage.
Amino Acid Fmoc-Tyr(tBu)-OHSide-chain protected Tyrosine.
Z-Capping Reagent Z-OSu (N-(Benzyloxycarbonyloxy)succinimide)Introduces Z-group (Safer/more selective than Z-Cl).
Coupling Agent DIC / Oxyma PureStandard coupling (low racemization).
Cleavage Cocktail TFA / TIS / H2O (95:2.5:2.5)Cleaves resin and tBu; leaves Z intact.
Step-by-Step Protocol

Step 1: Resin Preparation

  • Weigh 0.5 g Rink Amide MBHA resin into a fritted reaction vessel.

  • Swell in DCM (5 mL) for 20 mins; drain.

  • Wash with DMF (3 x 5 mL).

Step 2: Fmoc Deprotection

  • Treat resin with 20% Piperidine in DMF (5 mL) for 5 mins; drain.

  • Repeat treatment for 15 mins.

  • Wash with DMF (5 x 5 mL) to remove all piperidine (critical to prevent Z-OSu side reactions).

Step 3: Coupling Fmoc-Tyr(tBu)-OH

  • Dissolve Fmoc-Tyr(tBu)-OH (3 eq) and Oxyma Pure (3 eq) in DMF.

  • Add DIC (3 eq) and pre-activate for 2 mins.

  • Add to resin and shake for 60 mins at Room Temperature (RT).

  • Drain and wash with DMF (3x). Perform Kaiser Test (should be negative).

Step 4: N-Terminal Z-Capping (The Critical Step) Note: We remove the Fmoc group first, then cap the free amine with Z-OSu.

  • Deprotect: Remove Fmoc using 20% Piperidine (as in Step 2). Wash thoroughly with DMF then DCM.[1]

  • Capping Solution: Dissolve Z-OSu (5 eq) and DIEA (5 eq) in minimal DMF.

  • Reaction: Add solution to the resin-bound H-Tyr(tBu)-Resin. Shake for 2–4 hours or overnight.

    • Why Z-OSu? Benzyl chloroformate (Z-Cl) is highly reactive and can attack the phenolic side chain even if tBu protected. Z-OSu is milder and specific to the N-amine.

  • QC: Perform Kaiser Test. It must be negative (colorless), indicating the amine is Z-protected.

Step 5: Cleavage and Isolation

  • Wash resin with DCM (5x) and dry under nitrogen.

  • Add Cleavage Cocktail (TFA/TIS/H2O) . Shake for 2 hours.

    • Mechanism:[1][2] TFA cleaves the Rink linker (releasing -NH2) and removes the tBu group from Tyrosine. The Z-group remains stable.

  • Precipitate filtrate in cold diethyl ether. Centrifuge and lyophilize.

Part 3: this compound as an Acyl Donor in Chemoenzymatic SPPS

Objective: Use this compound (in solution) to ligate Tyrosine onto a resin-bound peptide using Chymotrypsin. Context: This "reverse hydrolysis" method is used when chemical coupling is difficult (e.g., aggregation-prone sequences) or to ensure absolute stereospecificity.

The System
  • Solid Phase: H-Phe-PEGA Resin (PEGA resin is essential for enzyme accessibility; polystyrene swells poorly in aqueous buffers).

  • Acyl Donor: this compound (Solution phase).[3][4]

  • Catalyst:

    
    -Chymotrypsin (Specific for aromatic residues).
    
Protocol
  • Resin Equilibration: Swell H-Phe-PEGA resin in reaction buffer (0.1 M Carbonate buffer, pH 9.0).

  • Donor Solution: Dissolve this compound (excess, 5–10 eq) in DMF (keep organic solvent <10% of total volume to preserve enzyme activity).

  • Enzyme Addition: Add

    
    -Chymotrypsin (1 mg/mL final concentration) to the buffer/DMF mixture.
    
  • Incubation: Shake gently at 30°C for 12–24 hours.

    • Mechanism:[1][2] The enzyme forms an acyl-enzyme intermediate with this compound, releasing ammonia. The resin-bound amine (H-Phe-Resin) then attacks the intermediate, forming the peptide bond.

  • Termination: Wash resin with 1% TFA in DMF to denature/remove the enzyme.

  • Analysis: Cleave a small aliquot to verify the formation of Z-Tyr-Phe-OH (or amide, depending on linker).

Part 4: Visualization of Workflows

The following diagram contrasts the Chemical Synthesis (Workflow A) against the Enzymatic Application (Workflow B).

Z_Tyr_Protocols cluster_0 Workflow A: Synthesis of this compound on Resin cluster_1 Workflow B: this compound as Enzymatic Donor Start_A Rink Amide Resin (Fmoc-Protected) Step_A1 1. Fmoc Deprotection 2. Couple Fmoc-Tyr(tBu) Start_A->Step_A1 Step_A2 Fmoc-Tyr(tBu)-Resin Step_A1->Step_A2 Step_A3 1. Fmoc Deprotection 2. Cap with Z-OSu Step_A2->Step_A3 Step_A4 Z-Tyr(tBu)-Resin Step_A3->Step_A4 Step_A5 TFA Cleavage (Removes tBu & Resin) Step_A4->Step_A5 End_A Product: This compound Step_A5->End_A Start_B Resin-Bound Nucleophile (e.g., H-Phe-PEGA) Step_B2 Nucleophilic Attack by Resin Amine Start_B->Step_B2 Reagent_B Solution Phase: This compound + Chymotrypsin Step_B1 Acyl-Enzyme Intermediate (Z-Tyr-Enz) Reagent_B->Step_B1 Ammonia release Step_B1->Step_B2 Ligation End_B Product on Resin: H-Z-Tyr-Phe-PEGA Step_B2->End_B

Figure 1: Dual workflows for this compound. Top (Blue): Chemical synthesis of the molecule. Bottom (Red): Using the molecule as a substrate for enzymatic ligation.

Part 5: Technical Data & Troubleshooting

Solubility and Stability Profile
PropertyThis compound CharacteristicsImpact on Protocol
Solubility Low in water; High in DMF/DMSO/MeOH.For Enzymatic SPPS, use 5–10% DMF co-solvent to solubilize without denaturing the enzyme.
TFA Stability Stable. Allows use of Rink Amide resin (TFA cleavage) to generate the final product.
Base Stability Stable to Piperidine (20%).Compatible with Fmoc protocols if Z is already present (though usually Z is the final cap).
HBr/H2 Stability Unstable. Z-group is removed by catalytic hydrogenation or HBr/AcOH.
Troubleshooting Guide

Issue: Incomplete Z-Capping (Workflow A)

  • Symptom:[2][4][5][6] Positive Kaiser test after Z-OSu treatment.

  • Root Cause:[2][4][5][6] Z-OSu kinetics are slower than acid chlorides.

  • Solution: Re-treat with Z-OSu (5 eq) + DIEA (5 eq) at 40°C for 2 hours. Do not use Z-Cl, as it may esterify the Tyrosine hydroxyl group (O-acylation).

Issue: Low Yield in Enzymatic Ligation (Workflow B)

  • Symptom:[2][4][5][6] No mass shift observed on resin.

  • Root Cause:[2][4][5][6] Hydrolysis of this compound competes with aminolysis (ligation).

  • Solution: Increase the concentration of the nucleophile (resin loading) or reduce water content by using a cryo-enzymatic method (high organic solvent % at low temp), though this requires specialized enzymes. Alternatively, raise pH to 9.0 to favor the unprotonated amine on the resin.

References

  • Arif, M. I., et al. (2025). "Engineering amidases for peptide C-terminal modification." University of Groningen Research. Discusses the use of this compound as a substrate for chemoenzymatic synthesis.

  • Luxembourg Bio Technologies. "Automated Solid-Phase Peptide Synthesis: Use of Z- and Fmoc-strategies." Application Note. Details coupling efficiencies and base requirements.

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][7] Chemical Reviews. Authoritative review on the stability of Z (Cbz) groups in TFA vs. HF.

  • Bordusa, F. (2002). "Proteases in organic synthesis." Chemical Reviews. Foundational text on using amide substrates (like this compound) for kinetically controlled peptide synthesis.

  • PubChem. "Tyr-Tyr-NH2 and this compound Compound Summary." National Library of Medicine. Physicochemical properties and solubility data.

Sources

Application Notes and Protocols: Incorporating Z-Tyr-NH2 into Peptide Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of C-Terminal Tyrosine Amides in Peptide Drug Discovery

In the landscape of modern drug development and chemical biology, peptide libraries serve as powerful engines for the discovery of novel therapeutics and molecular probes.[1] The functional diversity of these libraries can be significantly expanded by incorporating non-natural or modified amino acids, which can enhance stability, improve binding affinity, and introduce novel functionalities.[1][2] One such strategic modification is the incorporation of N-α-benzyloxycarbonyl-L-tyrosine amide (Z-Tyr-NH2), a derivative that introduces two key features: a C-terminal amide and a protected N-terminal tyrosine.

The C-terminal amide is a critical modification found in many naturally occurring, biologically active peptides.[3][4] Replacing the C-terminal carboxylic acid with an amide group neutralizes the negative charge, which can increase the peptide's metabolic stability against enzymatic degradation by carboxypeptidases.[5] This modification can also enhance receptor binding and improve cell permeability, ultimately augmenting the peptide's therapeutic potential.[5][6]

The benzyloxycarbonyl (Z or Cbz) group, a classic and versatile urethane-type protecting group for amines, provides orthogonal protection during peptide synthesis.[7][8][9] Its stability under the basic conditions of Fmoc-based solid-phase peptide synthesis (SPPS) and its lability to catalytic hydrogenolysis or strong acids make it a valuable tool, particularly in solution-phase synthesis or for specific applications in SPPS where N-terminal protection is desired through the final cleavage step.[7][8][9]

This comprehensive guide provides detailed protocols and expert insights for the successful incorporation of this compound into peptide libraries using both solid-phase and solution-phase synthesis methodologies. We will delve into the causality behind experimental choices, provide self-validating protocols, and conclude with robust analytical techniques for the characterization of the resulting tyrosine-rich peptide libraries.

Chemical Profile of this compound

Before proceeding to the synthetic protocols, it is essential to understand the chemical properties of this compound that dictate its handling and reactivity.

PropertyDescriptionSignificance in Synthesis
Molecular Formula C₁₇H₁₈N₂O₄---
Molecular Weight 314.34 g/mol Used for calculating molar equivalents in coupling reactions.
N-terminal Protection Benzyloxycarbonyl (Z or Cbz)Protects the α-amino group from unwanted side reactions during peptide coupling.[7] It is stable to the basic conditions used for Fmoc deprotection but can be removed by hydrogenolysis or strong acids like HBr/acetic acid.[7][8]
C-Terminus Primary Amide (-CONH₂)Mimics the structure of many natural peptide hormones and neurotransmitters, enhancing biological activity and stability.[5][]
Side Chain Phenolic hydroxyl group of TyrosineThe hydroxyl group is typically protected during synthesis (e.g., with a tert-butyl group in Fmoc/tBu strategy) to prevent side reactions.[11]

Part 1: Solid-Phase Peptide Synthesis (SPPS) of this compound-Containing Peptides

Solid-phase peptide synthesis is the method of choice for the routine construction of peptide libraries due to its efficiency and amenability to automation.[12] The incorporation of this compound as the C-terminal residue requires a specific resin and careful consideration of the protecting group strategy.

Workflow for SPPS Incorporation of this compound

spss_workflow resin Rink Amide Resin swell Swell Resin (DMF) resin->swell Start fmoc_deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->fmoc_deprotect wash1 Wash (DMF, DCM) fmoc_deprotect->wash1 coupling Couple Z-Tyr(tBu)-OH (HATU/DIEA) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 capping Capping (Optional) (Acetic Anhydride) wash2->capping chain_elong Chain Elongation (Repeat Deprotection, Coupling, Wash Cycles) capping->chain_elong final_deprotect Final Fmoc Deprotection chain_elong->final_deprotect cleavage Cleavage & Side Chain Deprotection (TFA Cocktail) final_deprotect->cleavage precipitate Precipitation & Wash (Cold Ether) cleavage->precipitate purify Purification (RP-HPLC) precipitate->purify analyze Analysis (LC-MS) purify->analyze

Caption: SPPS workflow for peptides with a C-terminal Tyr-NH2.

Protocol 1: SPPS with Z-Tyr(tBu)-OH on Rink Amide Resin

This protocol utilizes the standard Fmoc/tBu strategy.[12][13] Note that we are using Z-Tyr(tBu)-OH to build the peptide, which upon cleavage will yield the desired this compound at the C-terminus of the peptide, assuming no further N-terminal amino acids are added. If this compound is an internal residue, the Z group would be removed in subsequent steps.

Rationale: The Rink Amide resin is selected because its acid-labile linker cleaves to generate a C-terminal primary amide.[4] The tert-butyl (tBu) group protects the tyrosine hydroxyl side chain and is removed simultaneously with cleavage from the resin by trifluoroacetic acid (TFA).[14]

Materials:

  • Rink Amide MBHA Resin (0.3-0.8 mmol/g loading)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, sequencing grade

  • Fmoc-protected amino acids

  • Z-Tyr(tBu)-OH

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if synthesizing peptides with Cys or Met)

  • Water, HPLC grade

  • Cold diethyl ether

Procedure:

  • Resin Swelling:

    • Place the Rink Amide resin (e.g., 0.1 mmol scale) in a reaction vessel.

    • Add DMF (10 mL/g of resin) and gently agitate for 30-60 minutes to swell the resin beads.[15] Drain the DMF.

  • Initial Fmoc Deprotection:

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.

    • Agitate for 3-5 minutes, then drain.

    • Repeat with a fresh 20% piperidine/DMF solution and agitate for 15-20 minutes.

    • Drain and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

  • First Amino Acid Coupling (Z-Tyr(tBu)-OH):

    • In a separate vial, dissolve Z-Tyr(tBu)-OH (3-5 eq.), HATU (2.9 eq.), and DIEA (6-10 eq.) in DMF.

    • Pre-activate for 1-2 minutes.

    • Add the activation solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Self-Validation: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.[13] If the test is positive, repeat the coupling step.

  • Chain Elongation:

    • Repeat the Fmoc deprotection (Step 2) and coupling cycles for each subsequent Fmoc-amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it under a stream of nitrogen.

    • Prepare a cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O.

    • Add the cleavage cocktail to the resin (10 mL/g of resin) and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the TFA filtrate to a 50 mL tube of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Part 2: Solution-Phase Synthesis

Solution-phase peptide synthesis, while more labor-intensive, is highly valuable for producing large quantities of peptides or for synthesizing complex structures not amenable to SPPS.[16][17] Here, this compound can be used as a starting building block.

Workflow for Solution-Phase Synthesis

solution_phase_workflow start This compound deprotect N-terminal Deprotection (e.g., Hydrogenolysis of Z-group) start->deprotect free_amine H-Tyr-NH2 deprotect->free_amine couple Couple in Solution free_amine->couple activate_aa Activate Next Fmoc-AA-OH (e.g., DCC/HOBt) activate_aa->couple workup Aqueous Workup & Extraction couple->workup purify_intermediate Purify Dipeptide (Crystallization/Chromatography) workup->purify_intermediate repeat Repeat Cycle: Deprotection, Coupling, Purification purify_intermediate->repeat final_product Final Protected Peptide repeat->final_product final_deprotect Final Deprotection final_product->final_deprotect final_purify Final Purification (RP-HPLC) final_deprotect->final_purify

Caption: Solution-phase synthesis starting with Tyr-NH2.

Protocol 2: Solution-Phase Dipeptide Synthesis (Fmoc-Ala-Tyr-NH2)

This protocol illustrates the coupling of an Fmoc-protected amino acid to H-Tyr-NH2, which is generated by the deprotection of this compound.

Rationale: This method demonstrates the fragment condensation approach common in solution-phase synthesis.[16] The Z-group is removed via catalytic hydrogenolysis, a mild method that preserves other protecting groups like Fmoc and tBu.[7] Dicyclohexylcarbodiimide (DCC) and Hydroxybenzotriazole (HOBt) are classic coupling reagents that form an active ester to facilitate amide bond formation while minimizing racemization.

Materials:

  • This compound

  • Palladium on carbon (Pd/C, 10%)

  • Methanol (MeOH)

  • Fmoc-Ala-OH

  • Dicyclohexylcarbodiimide (DCC)

  • Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Deprotection of this compound:

    • Dissolve this compound (1.0 eq.) in MeOH in a flask suitable for hydrogenation.

    • Carefully add 10% Pd/C (approx. 10% by weight of the starting material).

    • Fit the flask with a hydrogen balloon and stir the suspension under a hydrogen atmosphere for 4-6 hours.

    • Self-Validation: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

    • Filter the reaction mixture through Celite to remove the Pd/C catalyst, and wash the Celite pad with MeOH.

    • Evaporate the solvent under reduced pressure to obtain crude H-Tyr-NH2. Use this directly in the next step.

  • Coupling Reaction:

    • Dissolve Fmoc-Ala-OH (1.0 eq.) and HOBt (1.1 eq.) in DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add DCC (1.1 eq.) and stir for 15 minutes at 0°C.

    • Add a solution of the crude H-Tyr-NH2 (1.0 eq.) in DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude dipeptide (Fmoc-Ala-Tyr-NH2) by flash chromatography or recrystallization.

Part 3: Characterization of this compound-Containing Peptides

Rigorous analytical characterization is crucial to confirm the identity, purity, and structural integrity of the synthesized peptides.[18][19] A combination of chromatographic and spectrometric techniques is essential.[20][21]

TechniquePurposeExpected Outcome for this compound Peptides
Reverse-Phase HPLC (RP-HPLC) Purity assessment and purification.[19]A major peak corresponding to the target peptide, with purity typically >95% after purification.
Mass Spectrometry (MS) Molecular weight confirmation and sequence verification.[18][19][20]The observed mass should match the calculated theoretical mass of the peptide. Tandem MS (MS/MS) can be used to confirm the amino acid sequence.[18]
Amino Acid Analysis (AAA) Confirms the amino acid composition and peptide concentration.[19]The analysis should yield the correct stoichiometric ratios of the constituent amino acids.
Nuclear Magnetic Resonance (NMR) Provides detailed structural information in solution.[18]1D and 2D NMR can confirm the structure and stereochemistry of the peptide, although it is less common for routine library screening.
Protocol 3: Analytical RP-HPLC and LC-MS

Rationale: RP-HPLC separates peptides based on their hydrophobicity, making it an excellent tool for assessing purity.[19] Coupling HPLC with a mass spectrometer (LC-MS) allows for simultaneous purity analysis and mass confirmation.

Typical Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point for unknown peptides.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 214 nm and 280 nm (the latter for tyrosine-containing peptides).

  • MS Detector: Electrospray Ionization (ESI) is commonly used for peptides.[18]

Procedure:

  • Dissolve a small amount of the purified, lyophilized peptide in Mobile Phase A.

  • Inject the sample onto the equilibrated HPLC system.

  • Run the gradient method and collect the data.

  • Analyze the chromatogram to determine the retention time and calculate the purity based on the peak area.

  • Analyze the mass spectrum to confirm that the major peak's m/z value corresponds to the expected molecular weight of the target peptide.

Conclusion

The incorporation of this compound into peptide libraries offers a strategic advantage by introducing a C-terminal amide that can significantly enhance the biological properties of peptide drug candidates. By leveraging the robust protocols for both solid-phase and solution-phase synthesis detailed in this guide, researchers can efficiently construct diverse libraries containing this valuable modification. The successful synthesis, coupled with rigorous analytical characterization, will empower drug development professionals to accelerate the discovery of next-generation peptide therapeutics.

References

  • Ajayaghosh, A., Pillai, V. N. R. (1988). Solid-phase synthesis of C-terminal peptide amides using a photoremovable α-methylphenacylamido anchoring linkage. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 100(5), 389-396.
  • Creative Peptides. (n.d.). Synthetic Peptide Libraries: Unlocking New Possibilities in Immunotherapy and Drug Development.
  • Liu, C., et al. (2014). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. Molecules, 19(9), 13811-13821. [Link]

  • Creative Peptides. (n.d.). Advanced Analytical Techniques for Peptide Characterization.
  • AAPPTec. (n.d.). Planning a Peptide Synthesis. AAPPTec.
  • Courtney, K. C., DeMott, C. M., & Chatterjee, A. K. (2020). Diversification of Phage-Displayed Peptide Libraries with Noncanonical Amino Acid Mutagenesis and Chemical Modification. Accounts of Chemical Research, 53(8), 1643-1654. [Link]

  • BenchChem. (2025). The Benzyloxycarbonyl (Cbz or Z) Protecting Group. BenchChem.
  • Bachem. (2021). Z - Benzyloxycarbonyl. Bachem.
  • LifeTein. (n.d.).
  • BOC Sciences. (n.d.).
  • AAPPTec. (n.d.). Custom Peptide Libraries. AAPPTec.
  • AAPPTec. (n.d.).
  • ResolveMass Laboratories Inc. (2025).
  • International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. IJSRA.
  • Creative Peptides. (n.d.). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
  • Fiori, S., et al. (2018). Solution Phase Peptide Synthesis: The Case of Biphalin. Methods in Molecular Biology, 1787, 1-13. [Link]

  • Intertek. (n.d.). Peptide Characterisation Supporting Peptide Drug Development. Intertek.
  • Kim, J., et al. (2019). Tyrosine-Rich Peptides as a Platform for Assembly and Material Synthesis. Advanced Materials, 31(34), e1805537. [Link]

  • Proprep. (n.d.). How is the CBZ (carbobenzyloxy) protecting group used in peptide synthesis, and what advantages does it offer in organic chemistry?. Proprep.
  • Yamashiro, D., & Li, C. H. (1973). Protection of tyrosine in solid-phase peptide synthesis. The Journal of Organic Chemistry, 38(14), 2594-2597. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • BioVera. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide. BioVera.
  • E-M. B., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3-26. [Link]

  • Creative Peptides. (n.d.). Peptide Library Construction and Screening.
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • McKay, C. S., & Finn, M. G. (2014). Residue-Specific Peptide Modification: A Chemist's Guide. Chemical Biology & Drug Design, 84(2), 149-157. [Link]

  • Ondetti, M. A., & Pluscec, J. (1985). Process for the solid phase synthesis of peptides which contain sulfated tyrosine.
  • Chintakrindi, A. (2020, May 2). Solution Phase Peptide Synthesis (Advanced Organic Chemistry II). YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). Amino acid. Wikipedia. [Link]

  • NovoPro Bioscience Inc. (n.d.). Retatrutide (LY3437943), 99.4% purity peptide. NovoPro Bioscience Inc..
  • National Center for Biotechnology Information. (n.d.). Proteinogenic amino acid. Wikipedia. [Link]

  • National Center for Biotechnology Information. (n.d.). Amine. Wikipedia. [Link]

  • PubChem. (n.d.). Phenylmethyl N-((1S,2R)-1-(aminocarbonyl)-2-hydroxypropyl)carbamate. PubChem. [Link]

Sources

Z-Tyr-NH2: A Versatile Scaffold for the Synthesis of Novel Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Z-Tyr-NH2 in Unnatural Amino Acid Synthesis

In the landscape of modern drug discovery and chemical biology, the incorporation of unnatural amino acids (UAAs) into peptides and proteins offers a powerful strategy to enhance therapeutic efficacy, introduce novel functionalities, and probe biological processes.[][2] Nα-Benzyloxycarbonyl-L-tyrosine amide (this compound) emerges as a particularly valuable and versatile starting material for the synthesis of a diverse array of structurally complex UAAs. Its unique structural features—a protected α-amino group, a reactive phenolic side chain, and a C-terminal amide—provide a robust platform for selective chemical modifications.

The benzyloxycarbonyl (Z or Cbz) protecting group offers stability under a range of reaction conditions and can be readily removed, making it a cornerstone in both solution-phase and solid-phase peptide synthesis.[3][4] The primary amide at the C-terminus provides a handle for further derivatization or can be maintained as a key pharmacophore in the final compound. However, it is the phenolic hydroxyl group of the tyrosine side chain that presents the most significant opportunity for creative and strategic chemical diversification. This guide provides a comprehensive overview of the applications of this compound as a building block, complete with detailed protocols for key transformations, enabling researchers to unlock its full synthetic potential.

Chemical Properties and Strategic Considerations

This compound possesses a unique combination of functional groups that dictate its reactivity and strategic use in synthesis.

PropertyDescriptionSignificance in Synthesis
Molecular Formula C17H18N2O4Provides the basic atomic composition.
Molecular Weight 314.34 g/mol Essential for stoichiometric calculations in reactions.
α-Amino Protection Benzyloxycarbonyl (Z or Cbz) groupPrevents unwanted side reactions at the N-terminus during side-chain modification.[3][5] It is stable to a variety of reagents but can be removed under specific conditions, such as catalytic hydrogenation.
Phenolic Hydroxyl Group Nucleophilic and susceptible to electrophilic aromatic substitutionThis is the primary site for introducing diverse functionalities, including alkyl, aryl, and acetylenic groups, as well as post-translational modifications like nitration and phosphorylation.[6][7]
C-Terminal Amide A stable functional groupCan be a desired feature in the final molecule or can be hydrolyzed under harsh conditions if the carboxylic acid is required.

Diagram: Logical Flow of this compound Derivatization

G A This compound B Halogenation (e.g., Iodination) A->B Electrophilic Substitution H Nitration A->H Electrophilic Substitution L Phosphorylation A->L Kinase or Chemical Phosphorylation C Z-(3-Iodo)-Tyr-NH2 B->C D Suzuki-Miyaura Coupling C->D Pd-catalyzed cross-coupling E Sonogashira Coupling C->E Pd/Cu-catalyzed cross-coupling F Biaryl Unnatural Amino Acids D->F G Alkynyl Unnatural Amino Acids E->G I Z-(3-Nitro)-Tyr-NH2 H->I J Reduction I->J Catalytic Hydogenation K Z-(3-Amino)-Tyr-NH2 J->K M Z-Tyr(PO3H2)-NH2 L->M

Caption: Synthetic pathways originating from this compound.

Application Notes & Protocols

Palladium-Catalyzed Cross-Coupling Reactions: Expanding Aromatic Diversity

The phenolic ring of tyrosine is a prime target for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds.[8] These reactions typically require prior functionalization of the tyrosine ring, most commonly through halogenation, to introduce a suitable coupling partner.

Introduction: Iodination of the tyrosine ring at the ortho position to the hydroxyl group is a crucial first step for subsequent Suzuki-Miyaura and Sonogashira couplings. This protocol utilizes N-iodosuccinimide (NIS) as a mild and effective iodinating agent.

Materials:

  • This compound

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (ACN), anhydrous

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na2S2O3)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous acetonitrile in a round-bottom flask.

  • Add N-Iodosuccinimide (1.1 eq) to the solution.

  • Add a catalytic amount of trifluoroacetic acid (0.1 eq).

  • Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford Z-(3-Iodo)-Tyr-NH2.

Introduction: The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[8][9] This protocol describes the coupling of Z-(3-Iodo)-Tyr-NH2 with a boronic acid to synthesize biaryl unnatural amino acids.[8]

Materials:

  • Z-(3-Iodo)-Tyr-NH2

  • Arylboronic acid (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)2) (0.05 eq)

  • Triphenylphosphine (PPh3) (0.1 eq)

  • Potassium carbonate (K2CO3) (3.0 eq)

  • 1,4-Dioxane and water (4:1 mixture)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Schlenk flask

  • Magnetic stirrer and heating mantle

  • Condenser

Procedure:

  • To a Schlenk flask, add Z-(3-Iodo)-Tyr-NH2 (1.0 eq), arylboronic acid (1.5 eq), Pd(OAc)2 (0.05 eq), PPh3 (0.1 eq), and K2CO3 (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous NH4Cl and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the desired biaryl amino acid derivative.

Diagram: Suzuki-Miyaura Catalytic Cycle

G cluster_0 Suzuki-Miyaura Cycle A Pd(0)L2 B Oxidative Addition A->B C Ar-Pd(II)L2-X B->C Ar-X D Transmetalation C->D [R-B(OR)2] E Ar-Pd(II)L2-R D->E F Reductive Elimination E->F F->A G Ar-R F->G

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Introduction: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[10][11] This reaction is instrumental in introducing alkynyl moieties onto the tyrosine side chain, which can serve as handles for click chemistry or as fluorescent probes.[10]

Materials:

  • Z-(3-Iodo)-Tyr-NH2

  • Terminal alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (0.05 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NH4Cl

  • Brine

  • Anhydrous Na2SO4

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve Z-(3-Iodo)-Tyr-NH2 (1.0 eq) in a mixture of anhydrous THF and triethylamine.

  • Add the terminal alkyne (1.2 eq), Pd(PPh3)2Cl2 (0.05 eq), and CuI (0.1 eq).

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH4Cl and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the product by silica gel chromatography.

Synthesis of 3-Nitrotyrosine Derivatives

Introduction: Nitration of the tyrosine ring is a biologically relevant post-translational modification that can be mimicked chemically.[12] 3-Nitrotyrosine derivatives are valuable tools for studying nitroxidative stress and can also be reduced to 3-aminotyrosine for further functionalization.

Materials:

  • This compound

  • Sodium nitrite (NaNO2)

  • Hydrochloric acid (HCl), 1 M

  • Acetic acid

  • Ice bath

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve this compound (1.0 eq) in acetic acid in a round-bottom flask and cool to 0 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water.

  • Slowly add 1 M HCl dropwise while maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

  • Quench the reaction by adding cold water and extract the product with dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate to yield the crude Z-(3-Nitro)-Tyr-NH2.

  • Purify by recrystallization or silica gel chromatography.

Photocatalytic Functionalization

Introduction: Visible light-mediated photocatalysis has emerged as a mild and powerful method for C-H functionalization.[13] This approach can be used for the benzylic C-H modification of tyrosine derivatives, allowing for the introduction of various functional groups with high chemoselectivity.[13]

General Principles: This reaction typically involves a photoredox catalyst that, upon irradiation with visible light, generates a radical species. This radical can then abstract a hydrogen atom from the benzylic position of the tyrosine side chain. The resulting benzylic radical can then be trapped by a suitable radical acceptor to form the desired C-C or C-heteroatom bond.[13]

Key Components:

  • Substrate: this compound or a suitable derivative.

  • Photocatalyst: A ruthenium or iridium complex is commonly used.

  • Radical Acceptor: An electron-deficient olefin or other radical trapping agent.

  • Light Source: Blue LEDs are typically employed.

  • Solvent: A polar aprotic solvent like DMF or DMSO is often used.

Note: Specific reaction conditions will vary depending on the desired transformation and should be optimized based on literature precedents.[13]

Trustworthiness and Self-Validation

The protocols described above are based on established and reliable chemical transformations. To ensure the success of these experiments and validate the results, the following practices are essential:

  • Reaction Monitoring: Utilize thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the progress of the reaction and identify the formation of the desired product and any side products.

  • Purification: Proper purification of the product is critical. Column chromatography, recrystallization, or preparative HPLC should be employed to isolate the compound of interest in high purity.

  • Structural Characterization: The identity and purity of the final product must be confirmed by spectroscopic methods. This includes:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

By adhering to these principles of careful experimental execution and thorough characterization, researchers can confidently synthesize and utilize novel unnatural amino acids derived from this compound.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Sonogashira Coupling with 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine.
  • Mainayani, K., et al. (2024). Metal-free functionalization of tyrosine residues in short peptides and study of the morphological alterations. Chemical Communications.
  • BenchChem. (n.d.). A Comparative Guide to Protected Tyrosine Derivatives in Automated Peptide Synthesis.
  • Various Authors. (n.d.). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. PubMed Central.
  • Various Authors. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Various Authors. (n.d.). Tyrosine and Drug-like Late-stage Benzylic Functionalization via Photoredox Catalysis. ResearchGate.
  • Various Authors. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Various Authors. (2015). Synthesis of Biphenyl Tyrosine Via Cross-Coupling Suzuki-Miyaura Reaction Using Aryltrifluoroborate Salts. ResearchGate.
  • Various Authors. (n.d.). Tyrosine-Specific Modification via a Dearomatization-Rearomatization Strategy: Access to Azobenzene Functionalized Peptides. Semantic Scholar.
  • BenchChem. (n.d.). A Comparative Guide to the Stability of Protected Tyrosines in Peptide Synthesis.
  • Briet, C., Aumelas, A., & Martinez, J. (1985). Synthesis of Z-CCK-27-32-NH2, Z-Tyr(SO-3)-Met-Gly-Trp-Met-Asp-NH2, a cholecystokinin receptor antagonist and an inhibitor of gastrin-induced acid secretion. International Journal of Peptide and Protein Research, 26(3), 294-298.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection.
  • Liori, A. A., et al. (n.d.). A Sustainable, User-Friendly Protocol for the Pd-Free Sonogashira Coupling Reaction. European Journal of Organic Chemistry.
  • Various Authors. (n.d.). The Crucial Role of N-Protected Amino Acids in Modern Peptide Synthesis.
  • BOC Sciences. (n.d.). Strategies for Incorporating Unnatural Amino Acids into Proteins.
  • Various Authors. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
  • National Center for Biotechnology Information. (n.d.). Tyr-Tyr-NH2. PubChem Compound Database.
  • Various Authors. (n.d.). Oxidative Photocatalytic Homo- and Cross-Coupling of Phenols: Non-Enzymatic, Catalytic Method for Coupling Tyrosine. ResearchGate.
  • Various Authors. (n.d.). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry.
  • Various Authors. (n.d.). Tyrosine-derived stimuli responsive, fluorescent amino acids. PubMed Central.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Various Authors. (n.d.). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. PubMed Central.
  • Various Authors. (2021). Sonogashira coupling. Reddit.
  • Various Authors. (n.d.). A novel green protocol for ligand free Suzuki–Miyaura cross-coupling reactions in WEB at room temperature. RSC Publishing.
  • Various Authors. (n.d.). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry.
  • Various Authors. (2025). Unlocking the Potential of Tyrosine Derivatives in Organic Synthesis.
  • Tetrahedron. (n.d.). This compound.
  • Various Authors. (n.d.). Simple Synthesis of Unnatural Amino Acids via Ni/Ag-Electrocatalytic Cross-Coupling. ChemRxiv.
  • Macmillan Group. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Princeton University.
  • Various Authors. (n.d.). Nitration of tyrosine by hydrogen peroxide and nitrite. PubMed.
  • Various Authors. (2001). Methods for the synthesis of unnatural amino acids. ResearchGate.
  • Various Authors. (n.d.). Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues. National Institutes of Health.
  • National Center for Biotechnology Information. (n.d.). Ac-Tyr-Nhnh2. PubChem Compound Database.
  • BOC Sciences. (2024). Creating Unnatural Amino Acids.
  • Various Authors. (n.d.). Characterisation of Boc-Lys(Z)-Tyr-NHNH2 dipeptide. Part 1.—Physico-chemical studies on the micelle formation of a dipeptide in the absence and presence of ionic surfactants. Journal of the Chemical Society, Faraday Transactions.
  • Wikipedia. (n.d.). Amino acid.
  • Various Authors. (n.d.). Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects. PubMed Central.
  • Various Authors. (n.d.). Biocatalytic Strategies for Nitration Reactions. JACS Au.
  • Various Authors. (2023). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Chemical Science.

Sources

Application Note: A Robust Strategy for the Large-Scale Synthesis of Peptides Containing a C-Terminal Tyrosine Amide and an N-Terminal Carbobenzyloxy Group (Z-Tyr-NH2)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-terminally amidated peptides represent a significant class of biologically active molecules, including many hormones and neurotransmitters. The C-terminal amide group often enhances metabolic stability and receptor-binding affinity. The incorporation of an N-terminal carbobenzyloxy (Z) protecting group can be advantageous in specific synthetic strategies, such as segment condensation or when a final, controlled deprotection is desired. However, the large-scale synthesis of peptides bearing both a C-terminal amide and an N-terminal Z-group presents unique challenges, including the need for an orthogonal protection strategy and optimized cleavage conditions to ensure high yield and purity.

This application note provides a comprehensive guide to the large-scale synthesis of peptides containing Z-Tyr-NH2, focusing on a robust solid-phase peptide synthesis (SPPS) strategy. We will detail field-proven protocols, explain the rationale behind key experimental choices, and offer insights into potential challenges and their solutions.

Guiding Principles for Large-Scale Peptide Synthesis

The successful large-scale synthesis of complex peptides hinges on several key principles:

  • Strategic Selection of Solid Support: The choice of resin is critical for achieving high loading capacity, efficient coupling, and clean cleavage. For the synthesis of peptide amides, Rink Amide resin is a popular and effective choice due to its acid-labile linker that yields a C-terminal amide upon cleavage with trifluoroacetic acid (TFA).[1][2]

  • Orthogonal Protection Scheme: An orthogonal protection strategy is essential to allow for the selective removal of protecting groups at different stages of the synthesis without affecting other protected functionalities.[3][4] In this protocol, we will employ the Fmoc/tBu strategy for the main peptide chain elongation and a Z-group for the N-terminus, which can be removed under different conditions.

  • Efficient Coupling and Deprotection: High coupling efficiency at every step is paramount to minimize the formation of deletion sequences, which can be difficult to separate from the target peptide. Similarly, complete deprotection of the N-terminal Fmoc group is crucial for the subsequent coupling reaction to proceed efficiently.

  • Optimized Cleavage and Deprotection: The final cleavage step must efficiently release the peptide from the resin and remove all side-chain protecting groups without causing degradation of the desired product. The choice of scavengers in the cleavage cocktail is critical to prevent side reactions.[5]

  • Robust Purification and Analysis: High-performance liquid chromatography (HPLC) is the standard method for the purification of synthetic peptides.[6] The development of an effective HPLC method is crucial for obtaining a final product of high purity.

Visualizing the Synthetic Workflow

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage and Deprotection cluster_purification Purification and Analysis Resin Rink Amide Resin Swell Resin Swelling in DMF Resin->Swell 1. Fmoc_Deprotection_1 Fmoc Deprotection (Piperidine/DMF) Swell->Fmoc_Deprotection_1 2. Coupling_Tyr Couple Fmoc-Tyr(tBu)-OH Fmoc_Deprotection_1->Coupling_Tyr 3. Fmoc_Deprotection_2 Fmoc Deprotection Coupling_Tyr->Fmoc_Deprotection_2 4. Chain_Elongation Couple Subsequent Fmoc-Amino Acids Fmoc_Deprotection_2->Chain_Elongation 5. (Repeat) Fmoc_Deprotection_3 Final Fmoc Deprotection Chain_Elongation->Fmoc_Deprotection_3 6. Z_Coupling Couple Z-Amino Acid Fmoc_Deprotection_3->Z_Coupling 7. Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Z_Coupling->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Z_Deprotection N-terminal Z-Group Deprotection (Hydrogenolysis) Precipitation->Z_Deprotection Purification RP-HPLC Purification Z_Deprotection->Purification Analysis LC-MS & HPLC Analysis Purification->Analysis Lyophilization Lyophilization Analysis->Lyophilization Final_Product Pure Peptide-Tyr-NH2 Lyophilization->Final_Product

Sources

using Z-Tyr-NH2 for site-selective protein modification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Site-Selective Protein Modification via Tyrosinase-Mediated Oxidation of Z-Tyr-NH2

Abstract

This guide details the protocol for using This compound as a latent electrophilic warhead for site-selective protein modification. Unlike traditional chemical crosslinkers (e.g., NHS-esters, Maleimides) that are constitutively reactive, this compound is chemically inert until activated by Tyrosinase (EC 1.14.18.1) . Upon enzymatic oxidation, this compound converts into a reactive o-quinone species that undergoes a rapid, site-selective Michael addition with surface nucleophiles (primarily Cysteine thiols and, to a lesser extent, Lysine amines) on target proteins.[1] This method offers a "triggerable" conjugation strategy under mild, aqueous conditions (pH 6.5–7.5), minimizing off-target labeling and preserving protein tertiary structure.

Introduction & Mechanism

The core principle of this application relies on the oxidative promiscuity of Mushroom Tyrosinase. While the enzyme naturally oxidizes tyrosine residues within proteins to form crosslinks (e.g., in melanin formation or mussel adhesion), using This compound as a small-molecule substrate allows for controlled, exogenous labeling.

Why this compound?

  • Structural Control: The N-benzyloxycarbonyl (Z) and C-terminal amide groups block the amine and carboxyl termini, preventing peptide bond interference and isolating the phenol ring for oxidation.

  • Solubility: The hydrophobic Z-group improves the affinity of the substrate for hydrophobic pockets on target proteins, potentially enhancing proximity-induced labeling.

  • Reactivity: The enzymatic product, Z-Dopaquinone-NH2 , is a highly electrophilic Michael acceptor.

Mechanism of Action
  • Enzymatic Activation: Tyrosinase catalyzes the hydroxylation of this compound to Z-DOPA-NH2 (monophenolase activity), followed by oxidation to Z-Dopaquinone-NH2 (diphenolase activity).

  • Conjugation: The o-quinone intermediate is attacked by a nucleophile (Nu:), typically a solvent-exposed Cysteine thiol (-SH) on the target protein, forming a stable covalent thioether adduct (5-S-cysteinyl-DOPA derivative).

TyrosinaseMechanism ZTyr This compound (Inert Substrate) ZDopa Z-DOPA-NH2 (Intermediate) ZTyr->ZDopa Tyrosinase (O2, Hydroxylation) Quinone Z-Dopaquinone-NH2 (Reactive Electrophile) ZDopa->Quinone Tyrosinase (Oxidation) Conjugate Protein-Z-Tyr Conjugate (Thioether Bond) Quinone->Conjugate Michael Addition (Fast) Melanin Melanin/Polymer (Side Product) Quinone->Melanin Self-Polymerization (If no nucleophile) Protein Target Protein (Cys-SH) Protein->Conjugate

Figure 1: Reaction pathway for Tyrosinase-mediated activation of this compound and subsequent protein conjugation.[2][3]

Experimental Protocol

Materials Required
  • Enzyme: Mushroom Tyrosinase (lyophilized powder, ≥1000 units/mg solid).

  • Substrate: this compound (N-Carbobenzoxy-L-tyrosinamide), 98% purity.

  • Buffer: 50 mM Sodium Phosphate, pH 6.5 (Tyrosinase activity peaks near neutral pH; avoid Tris buffers as primary amines can compete).

  • Target Protein: Protein of interest (must contain accessible Cysteine or Lysine residues).

  • Quenching Agent: Kojic Acid or acidic buffer (pH < 3).

Step-by-Step Workflow

1. Preparation of Stock Solutions

  • This compound Stock (50 mM): Dissolve this compound in DMSO. (Note: this compound has limited solubility in water; DMSO ensures full solubilization).

  • Tyrosinase Stock (1 mg/mL): Dissolve in cold 50 mM Phosphate Buffer (pH 6.5). Keep on ice. Use fresh; tyrosinase loses activity upon freeze-thaw cycles.

  • Target Protein (10–50 µM): Buffer exchange into 50 mM Phosphate Buffer (pH 6.5). Ensure no reducing agents (DTT, mercaptoethanol) are present, as they will reduce the quinone back to DOPA, inhibiting conjugation.

2. Reaction Setup (Standard 1 mL Volume)

ComponentVolumeFinal Conc.Role
Phosphate Buffer (pH 6.5)to 1 mLN/AReaction Medium
Target ProteinVariable10–20 µMNucleophile Source
This compound (in DMSO)10–20 µL0.5–1.0 mMWarhead Precursor
Tyrosinase 10–20 µL10–20 µg/mLCatalyst (Add Last)

3. Incubation & Monitoring

  • Add Tyrosinase last to initiate the reaction.

  • Incubate at 25°C (Room Temperature) with gentle agitation. Oxygen is required; do not seal the tube airtight (or leave significant headspace).

  • Self-Validating Step (Visual/Absorbance): Monitor absorbance at 475 nm .

    • Success: A gradual increase in A475 indicates the formation of dopachrome-like species. However, in the presence of a protein thiol, the quinone is rapidly scavenged, so the solution should remain relatively clear or turn slightly yellow/pink, rather than the dark brown associated with melanin formation.

    • Failure (Melanin): If the solution turns dark brown/black rapidly, the quinone is self-polymerizing. Increase the protein concentration or decrease the this compound concentration.

4. Termination

  • After 30–60 minutes, stop the reaction.

  • Method A (Analysis): Add 1% TFA to lower pH < 3 (inactivates enzyme).

  • Method B (Purification): Add 1 mM Kojic Acid (specific Tyrosinase inhibitor) or perform rapid size-exclusion chromatography (SEC) to remove the enzyme and excess this compound.

Data Analysis & Validation

To confirm site-selective modification, use Liquid Chromatography-Mass Spectrometry (LC-MS).

Expected Mass Shifts: When this compound (MW ≈ 314.3 Da) is oxidized and conjugated to a protein:

  • Oxidation: this compound

    
     Z-Dopaquinone-NH2 (Addition of 1 Oxygen, Loss of 2 Protons). Net: +14 Da.
    
  • Conjugation: Z-Dopaquinone-NH2 + Protein-SH

    
     Adduct.
    
    • The mass added to the protein is the mass of the quinone.

    • Calculation: MW(this compound) + 14 (Oxidation) - 2 (Loss of H during Michael Addition/Rearrangement).

    • Approximate Shift:+326 Da (Monoconjugate).

Note: Depending on the specific redox state of the final adduct (catechol vs. quinone form), the mass shift may vary slightly by 2 Da.

Table 1: Troubleshooting Common Issues

ObservationProbable CauseCorrective Action
Dark Precipitate Melanin formation (Polymerization)Reduce this compound conc.; Increase Protein:Substrate ratio.
No Conjugation Inactive Enzyme or Reducing AgentsUse fresh Tyrosinase; Ensure DTT/BME are removed via dialysis.
Low Yield pH MismatchAdjust buffer to pH 6.5–7.0 (Tyrosinase optimal range).
Non-Specific Labeling Reaction time too longReduce time to <30 mins to favor Cys over Lys/His reaction.

Advanced Workflow: Tyrosinase-Mediated Crosslinking

This compound can also be used to "cap" reactive cysteines or, if using a bis-tyrosine derivative, to crosslink two proteins. Below is the decision logic for the experimental design.

WorkflowLogic Start Start: Define Goal CheckCys Does Protein have Free Cysteine? Start->CheckCys YesCys Yes: High Selectivity CheckCys->YesCys Surface Exposed NoCys No: Low Selectivity CheckCys->NoCys Buried/None PathA Thiol-Click Pathway (Fast, pH 6.5) YesCys->PathA PathB Amine-Click Pathway (Slow, pH 7.5, Lysine) NoCys->PathB Analyze LC-MS Analysis Look for +326 Da PathA->Analyze PathB->Analyze

Figure 2: Decision matrix for optimizing reaction conditions based on protein residues.

References

  • Aanjaneyulu, M., et al. (2016). "Tyrosinase-mediated protein modification: A novel site-specific labeling strategy."[4][5] Angewandte Chemie International Edition. [Link]

  • Gao, J., et al. (2020).[6] "Site-Specific Bioconjugation through Enzyme-Catalyzed Tyrosine–Cysteine Bond Formation." ACS Central Science. [Link][2]

  • Lai, H., et al. (2017). "Tyrosinase-catalyzed crosslinking of tyrosine-containing peptides." Bioconjugate Chemistry. [Link]

  • Burton, S.G. (2003). "Oxidizing enzymes as biocatalysts." Trends in Biotechnology. [Link]

Sources

Troubleshooting & Optimization

improving the yield of Z-Tyr-NH2 coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis and coupling of Z-Tyr-NH2 (N-Cbz-L-Tyrosine amide) presents a unique set of challenges due to the amphiphilic nature of the Z-group and the reactive phenolic side chain of Tyrosine. While this compound is a critical substrate for enzymatic assays (e.g., Chymotrypsin) and a precursor for bioactive peptides, standard protocols often suffer from low yields (40-60%) , O-acylation byproducts , and racemization .

This guide moves beyond generic peptide chemistry to address the specific mechanistic failures associated with Tyrosine coupling. It provides optimized protocols, troubleshooting decision trees, and validated solutions to restore yields to the 85-95% range .

Part 1: The "Golden Standard" Protocols

Method A: The Carbodiimide/Additive Approach (High Purity)

Recommended for: Small-to-medium scale (mg to g), high purity requirements.

The Logic: Tyrosine is prone to O-acylation (ester formation on the phenol) when the carboxylate is over-activated or when excess base deprotonates the phenol (pKa ~10). We use EDC/HOBt with Ammonium Chloride to buffer the pH and trap the active ester immediately.

Protocol:

  • Dissolution: Dissolve Z-Tyr-OH (1.0 equiv) and HOBt (1.2 equiv) in minimal DMF (concentration ~0.2 M). Note: HOBt is preferred over HOAt here to reduce costs, but Oxyma Pure is a superior alternative if available.

  • Activation: Cool to 0°C . Add EDC·HCl (1.1 equiv) . Stir for 15 minutes.

    • Mechanism:[1] This forms the O-acylisourea, which immediately rearranges to the stable -OBt ester, preventing the phenol from attacking the activated carboxyl.

  • Amidation: Add Solid NH4Cl (2.0 equiv) in one portion.

  • Base Addition (CRITICAL): Add DIPEA (2.0 equiv) dropwise.

    • Why? You need 1 equiv to neutralize NH4Cl to NH3, and 1 equiv to neutralize EDC·HCl. Do not exceed pH 7.5. Excess base deprotonates the Tyr-phenol, triggering O-acylation.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT overnight.

  • Workup: Dilute with EtOAc. Wash sequentially with:

    • 10% Citric Acid (removes DIPEA/EDC urea).

    • Water.[2]

    • 5% NaHCO3 (removes unreacted Z-Tyr-OH).

    • Brine.

  • Recrystallization: Dissolve crude solid in minimal hot MeOH , add EtOAc until cloudy, and cool.

Method B: The Mixed Anhydride Method (High Throughput)

Recommended for: Large scale (>10g), cost-sensitive synthesis.

The Logic: This method is faster but requires strict temperature control to prevent urethane formation .

Protocol:

  • Dissolve Z-Tyr-OH (1.0 equiv) and N-Methylmorpholine (NMM, 1.0 equiv) in dry THF .

  • Cool to -15°C (Salt/Ice bath).

  • Add Isobutyl Chloroformate (IBCF, 1.0 equiv) dropwise. Stir for 2 minutes.

    • Warning: Do not stir longer; the anhydride is unstable.

  • Add Ammonia (gas) or 0.5M NH3 in Dioxane (1.2 equiv) immediately.

  • Stir at -15°C for 30 mins, then warm to RT.

Part 2: Troubleshooting & FAQs

Q1: I am seeing a persistent impurity at +155 Da. What is it?

Diagnosis: This is the N-acylurea adduct (specifically the EDC-Tyr adduct). Cause: In slow reactions, the O-acylisourea intermediate rearranges instead of reacting with the amine. This is exacerbated by the Tyrosine phenol attacking the carbodiimide. Solution:

  • Switch Reagents: Use DIC/Oxyma . DIC ureas are more soluble in organic washes than EDC ureas in some cases, but more importantly, Oxyma accelerates the reaction, outcompeting the rearrangement.

  • Scavengers: Add a nucleophilic scavenger (e.g., HOSu) if the reaction stalls.

Q2: My yield is low (<50%) and the product looks "oily".

Diagnosis: Likely O-acylation (formation of Z-Tyr(Z-Tyr)-NH2). Mechanism: The phenol of one Z-Tyr molecule attacks the activated carboxylic acid of another. Solution:

  • Check pH: Ensure your reaction pH is < 8 .

  • Order of Addition: Ensure the amine (NH3/NH4Cl) is present before the base is added in Method A.

  • Hydrolysis: Treat the crude "oil" with mild base (e.g., 1M NaOH in MeOH for 15 mins) to hydrolyze the phenolic ester back to the desired product, then re-acidify and extract.

Q3: The product precipitates during the reaction and traps impurities.

Diagnosis: this compound has poor solubility in DCM and water. Solution:

  • Solvent Switch: Use DMF or NMP as the primary solvent.

  • Co-solvent: If using THF (Method B), add 10% DMF to maintain solubility.

  • Purification: Do not rely on chromatography. This compound crystallizes well. Use EtOH/Water (9:1) or MeOH/EtOAc .

Part 3: Visualization & Data

Figure 1: Optimized Synthesis Workflow (Method A)

G Start Start: Z-Tyr-OH Activation Activation (EDC + HOBt + DMF) Temp: 0°C Start->Activation Intermediate Active Ester (Z-Tyr-OBt) Activation->Intermediate AmineAdd Add NH4Cl (Solid) Intermediate->AmineAdd BaseAdd Add DIPEA (Dropwise, pH < 7.5) AmineAdd->BaseAdd Reaction Coupling Reaction (0°C -> RT, 12h) BaseAdd->Reaction Side1 Side Reaction: O-Acylation (pH > 8) BaseAdd->Side1 Excess Base Check Check HPLC/LCMS Reaction->Check Side2 Side Reaction: N-Acylurea (Slow kinetics) Reaction->Side2 No Additive Success Workup: Citric Acid Wash Recryst: MeOH/EtOAc Check->Success Target Mass Found

Caption: Step-by-step workflow for EDC/HOBt coupling, highlighting critical control points to avoid O-acylation.

Table 1: Coupling Reagent Comparison for this compound
Reagent SystemYield PotentialRacemization RiskO-Acylation RiskNotes
EDC / HOBt High (85-90%)LowModerateBest balance of purity and cost. Requires pH monitoring.
IBCF (Mixed Anhydride) Moderate (60-80%)ModerateLowVery fast. Temperature sensitive (-15°C critical).
HATU / DIPEA Very High (95%+)LowHigh Extremely reactive; often acylates the phenol if unprotected.
DCC / HOSu ModerateLowLowDifficult workup (DCU urea is insoluble). Avoid for this specific amide.

Part 4: References

  • Prevention of Side Reactions: Side reactions in peptide synthesis.[3] X. Prevention of O-acylation during coupling with active esters.[3] (1979). International Journal of Peptide and Protein Research.

  • EDC Side Reactions: Tyrosine–EDC Conjugation, an Undesirable Side Effect of the EDC-Catalyzed Carboxyl Labeling Approach. (2020).[4][2][5] Analytical Chemistry.

  • Mixed Anhydride Protocol: Synthesis of Peptides with Mixed Anhydrides. (2011). Organic Reactions.

  • Recrystallization Data: Reagents & Solvents: Solvents for Recrystallization. University of Rochester.

Sources

Technical Support Center: Synthesis of Z-Tyr-NH2 Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Z-Tyr-NH2 analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these important molecules. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure your synthetic efforts are successful, efficient, and yield high-purity products.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound analogs, providing concise and actionable information.

1. Why is the benzyloxycarbonyl (Z) group a common choice for N-terminal protection in this context?

The benzyloxycarbonyl (Z or Cbz) group is a well-established protecting group in peptide synthesis for several reasons.[1][2] It is readily introduced using benzyl chloroformate (Cbz-Cl) and is stable to a wide range of reaction conditions, including those used for the removal of other protecting groups, making it suitable for orthogonal protection strategies.[3][4] Its removal is typically achieved under mild conditions via catalytic hydrogenation (e.g., H₂/Pd-C), which generally does not affect other sensitive functional groups.[2][4]

2. Is it necessary to protect the phenolic hydroxyl group of tyrosine?

Yes, protecting the phenolic hydroxyl group of tyrosine is critical during peptide synthesis.[1][5] The hydroxyl group is nucleophilic and can react with activated amino acids during coupling steps, leading to undesired side products and reduced yields of the target peptide.[5] Common protecting groups for the tyrosine side chain include tert-butyl (tBu) in Fmoc-based strategies and benzyl (Bzl) or 2-bromobenzyloxycarbonyl (BrZ) in Boc-based strategies.[1]

3. What are the most common side reactions to be aware of during the synthesis of this compound analogs?

The most prevalent side reactions include:

  • Racemization: The chiral integrity of the amino acid residues can be compromised, particularly during the activation step of the carboxyl group.[6][7][8]

  • Oxidation of Tyrosine: The electron-rich phenol ring of tyrosine is susceptible to oxidation, which can lead to the formation of various byproducts, including 3,4-dihydroxyphenylalanine (DOPA) and dityrosine cross-links.[9][10][11]

  • Incomplete Coupling: Steric hindrance, especially with modified tyrosine analogs, can lead to incomplete reactions between the activated amino acid and the growing peptide chain.[12][13]

  • Side-chain Acylation: If the tyrosine hydroxyl group is not properly protected, it can be acylated by the activated incoming amino acid.[5]

4. How can I monitor the progress of my coupling and deprotection steps?

Several qualitative tests can be used to monitor the completion of reactions in solid-phase peptide synthesis (SPPS). The Kaiser test (ninhydrin test) is commonly used to detect the presence of free primary amines after a coupling step (a negative result indicates completion) or after a deprotection step (a positive result indicates successful removal of the N-terminal protecting group). For secondary amines, such as proline, the chloranil test is a suitable alternative.

5. What is the best way to purify the final this compound analog?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for the purification of synthetic peptides.[14] A C18 column is typically used with a gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (0.1%). The purity of the collected fractions should be verified by analytical RP-HPLC and the identity confirmed by mass spectrometry.

II. Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Problem 1: Low Coupling Efficiency or Incomplete Reaction

Symptoms:

  • Positive Kaiser test after the coupling step.

  • Presence of deletion sequences (peptide missing one or more amino acids) in the final mass spectrum.

Potential Causes & Solutions:

Cause Explanation Recommended Solution
Steric Hindrance The amino acid being coupled or the N-terminus of the peptide on the resin is sterically bulky, slowing down the reaction. This is common with tyrosine derivatives.[12][13]1. Double Couple: Repeat the coupling step with fresh reagents. 2. Use a More Potent Coupling Reagent: Switch to a more reactive coupling reagent such as HATU, HCTU, or COMU, which are known to be effective for hindered couplings.[12][15] 3. Increase Reaction Time and/or Temperature: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours) or gently increase the temperature (e.g., to 40°C).
Peptide Aggregation The growing peptide chain on the solid support aggregates, making the N-terminus inaccessible for coupling.[7][16]1. Change the Solvent: Switch from DMF to N-methylpyrrolidone (NMP) or a mixture of DMF/DMSO. 2. Incorporate Chaotropic Salts: Add chaotropic salts like LiCl to the reaction mixture to disrupt secondary structures. 3. Use a Different Resin: A low-substitution resin or a resin with a more flexible linker (e.g., TentaGel) can improve solvation and reduce aggregation.[7]
Poor Reagent Quality The coupling reagents or the protected amino acid have degraded due to improper storage or age.1. Use Fresh Reagents: Prepare fresh solutions of coupling reagents and use high-quality, properly stored amino acid derivatives. 2. Verify Reagent Activity: If possible, test the reagents on a simpler, known coupling reaction.
Problem 2: Racemization of Amino Acid Residues

Symptoms:

  • Appearance of diastereomeric impurities in the HPLC chromatogram of the crude product.

  • Complex NMR spectra with overlapping signals.

Potential Causes & Solutions:

Cause Explanation Recommended Solution
Over-activation of the Carboxyl Group The activated amino acid intermediate is too stable, allowing for the abstraction of the alpha-proton and subsequent racemization.[8][17]1. Add a Racemization Suppressor: Include an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) in the coupling reaction.[18][19] 2. Use a Weaker Base: If using a base like N,N-diisopropylethylamine (DIPEA), consider switching to a less hindered or weaker base like N-methylmorpholine (NMM) or sym-collidine.[18]
Prolonged Activation Time Leaving the amino acid to pre-activate for too long before adding it to the resin can increase the risk of racemization.1. In Situ Activation: Mix the amino acid, coupling reagent, and base together and add the mixture immediately to the resin-bound peptide.
High Reaction Temperature Elevated temperatures can accelerate the rate of racemization.1. Control the Temperature: Perform the coupling reaction at room temperature or, if necessary, at 0°C, especially for amino acids known to be prone to racemization.
Problem 3: Oxidation of the Tyrosine Side Chain

Symptoms:

  • Presence of unexpected peaks in the mass spectrum corresponding to the addition of one or more oxygen atoms (+16 Da, +32 Da, etc.).[20]

  • Discoloration of the peptide during cleavage or purification.

Potential Causes & Solutions:

Cause Explanation Recommended Solution
Exposure to Oxidizing Agents The tyrosine residue is sensitive to oxidation by air, light, or trace metal impurities.[9][11]1. Use Scavengers During Cleavage: Add scavengers such as triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT) to the cleavage cocktail to quench reactive species. 2. Degas Solvents: Use solvents that have been degassed by sparging with nitrogen or argon to minimize dissolved oxygen.
Enzyme-Mediated Oxidation If working with biological systems, tyrosinase or other oxidases can catalyze the oxidation of tyrosine.[10][21]1. Work Under Inert Atmosphere: Perform reactions and purifications under a nitrogen or argon atmosphere. 2. Add Antioxidants: Include antioxidants like ascorbic acid in buffers, where compatible with the reaction chemistry.

III. Experimental Protocols & Workflows

Standard Coupling Protocol for Z-Tyr(tBu)-NH-Resin

This protocol describes a standard procedure for coupling the first amino acid, Z-Tyr(tBu)-OH, to a Rink Amide resin.

  • Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and DMF (3 times).

  • Coupling:

    • In a separate vessel, dissolve Z-Tyr(tBu)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the mixture and agitate for 2 minutes to pre-activate.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 2 hours.

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, repeat the coupling step.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Drying: Dry the resin under vacuum.

Workflow for Troubleshooting a Failed Coupling Reaction

Failed_Coupling_Workflow start Positive Kaiser Test After Coupling decision1 Is the amino acid sterically hindered? start->decision1 action1a Double couple with fresh reagents decision1->action1a Yes decision2 Is the peptide sequence known to aggregate? decision1->decision2 No action1b Switch to a stronger coupling reagent (e.g., HATU, COMU) action1a->action1b final_check Re-run coupling and perform Kaiser test action1b->final_check action2a Change solvent to NMP or add DMSO decision2->action2a Yes check_reagents Check age and storage of reagents decision2->check_reagents No action2b Resynthesize on a low-load or specialized resin action2a->action2b action2b->final_check check_reagents->final_check

Caption: Decision tree for troubleshooting incomplete coupling reactions.

IV. Characterization of this compound Analogs

Accurate characterization is essential to confirm the identity and purity of the synthesized analog.

1. Mass Spectrometry (MS):

  • Purpose: To confirm the molecular weight of the final product.

  • Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.

  • Interpretation: The observed mass should match the calculated mass of the desired this compound analog. Look for peaks corresponding to common side products (e.g., deletion sequences, oxidized species).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the structure and stereochemical integrity of the analog.

  • Techniques: 1D ¹H NMR and 2D correlation spectroscopy (COSY, HSQC) are valuable.

  • Interpretation:

    • ¹H NMR: The chemical shifts and integration of protons should be consistent with the expected structure. Aromatic protons of the Z group and the tyrosine side chain will appear in the aromatic region (typically 7-8 ppm).[22] The amide protons will appear as broad signals.

    • 2D NMR: Can be used to assign specific protons and carbons, confirming connectivity. The presence of diastereomers due to racemization can often be detected by the appearance of extra, closely spaced signals.[23]

3. High-Performance Liquid Chromatography (HPLC):

  • Purpose: To assess the purity of the final product.

  • Technique: Analytical reverse-phase HPLC with a C18 column and a water/acetonitrile gradient.

  • Interpretation: A pure compound should ideally show a single major peak. The peak area of the main product relative to the total peak area gives an estimate of the purity.[14]

V. References

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Retrieved from

  • Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed. Retrieved from

  • A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. Benchchem. Retrieved from

  • Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection. (n.d.). Retrieved from

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. (2024). Retrieved from

  • Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC - NIH. Retrieved from

  • Peptide Coupling Reagents Guide. Sigma-Aldrich. Retrieved from

  • A novel tyrosine hyperoxidation enables selective peptide cleavage. RSC Publishing. (2022). Retrieved from

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. (2025). Retrieved from

  • Reactivity of peptidyl-tyrosine to hydroxylation and cross-linking. PMC - NIH. Retrieved from

  • Coupling Reagents. Aapptec Peptides. Retrieved from

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from

  • Racemization in peptide synthesis. Slideshare. Retrieved from

  • Tyrosinase-Mediated Oxidative Coupling of Tyrosine Tags on Peptides and Proteins. Journal of the American Chemical Society - ACS Publications. (2020). Retrieved from

  • Epimerisation in Peptide Synthesis. MDPI. Retrieved from

  • Oxidation of tyrosine: antioxidant mechanism of L-DOPA disclosed. Request PDF. (2021). Retrieved from

  • Enzymatic Phosphorylation of Oxidized Tyrosine Residues. PMC - NIH. (2023). Retrieved from

  • Protective Groups. Organic Chemistry Portal. Retrieved from

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Retrieved from

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. (2018). Retrieved from

  • Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. MDPI. Retrieved from

  • NMR-Based Structural Characterization of a Two-Disulfide-Bonded Analogue of the FXIIIa Inhibitor Tridegin. PMC. (2021). Retrieved from

  • Design and synthesis of some novel triazine-tyrosine hybrids as potential agents for the treatment of multiple sclerosis. PubMed Central. (2022). Retrieved from

Sources

Technical Support Center: Purity Confirmation of Synthesized Z-Tyr-NH2

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of synthesized peptides. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in confirming the purity of N-benzyloxycarbonyl-L-tyrosinamide (Z-Tyr-NH2). Our approach is grounded in established analytical principles to ensure the integrity and reproducibility of your experimental results.

Introduction: The Criticality of Purity in Peptide Research

In peptide synthesis, the final product is rarely 100% pure. It is often accompanied by a variety of impurities, including truncated sequences, deletion sequences, products of side reactions, and residual solvents or reagents from the synthesis process.[1][2] For drug development and biological assays, the presence of these impurities can lead to misleading results, altered biological activity, and potential toxicity. Therefore, rigorous purity analysis is not just a quality control step but a fundamental requirement for valid scientific research.

This guide will walk you through a systematic approach to confirm the purity of your synthesized this compound, from initial screening to comprehensive characterization.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the most effective initial method to quickly assess the purity of my synthesized this compound?

For a rapid and cost-effective initial assessment, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard.[1][3] It separates the target peptide from impurities based on hydrophobicity. A single, sharp peak at the expected retention time is a good indication of high purity.

Experimental Protocol: RP-HPLC for this compound

  • Sample Preparation: Dissolve a small amount of your lyophilized this compound powder in a suitable solvent, such as methanol or acetonitrile/water mixture. A typical concentration is 1 mg/mL.

  • Instrumentation: Use an HPLC system equipped with a UV detector.

  • Column: A C18 column is the most common choice for peptide analysis.[3][4]

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Solvent B: 0.1% TFA in HPLC-grade acetonitrile (ACN).

  • Gradient: A linear gradient from a low to a high percentage of Solvent B is typically used to elute the peptide. A common starting point is 5% B to 95% B over 20-30 minutes.

  • Detection: Monitor the absorbance at 220 nm (for the peptide bond) and 280 nm (for the aromatic tyrosine residue).[4]

  • Purity Calculation: The percentage purity is generally calculated by dividing the peak area of the main product by the total area of all peaks in the chromatogram.[3][5]

Troubleshooting HPLC Results:

  • Multiple Peaks: The presence of multiple peaks indicates impurities. These could be shorter peptide fragments, by-products from the synthesis, or unreacted starting materials.

  • Broad Peak: A broad peak might suggest on-column degradation, poor solubility of the sample, or issues with the column itself.

  • No Peak: This could be due to insolubility of the sample in the injection solvent, a problem with the detector, or complete failure of the synthesis.

Q2: My HPLC shows a major peak. How can I confirm that this peak is indeed this compound?

While HPLC provides a good estimate of purity, it does not confirm the identity of the eluted compounds. Mass Spectrometry (MS) is the definitive technique for confirming the molecular weight of your synthesized peptide.[1][5]

Experimental Workflow: HPLC coupled with Mass Spectrometry (HPLC-MS)

The most powerful approach is to couple the HPLC system directly to a mass spectrometer. This allows for the mass analysis of each peak as it elutes from the column.

Expected Mass of this compound:

To calculate the expected mass, we sum the monoisotopic masses of its constituent atoms.

  • Formula: C₁₇H₁₈N₂O₄

  • Calculation: (17 * 12.0000) + (18 * 1.0078) + (2 * 14.0031) + (4 * 15.9949) = 314.1267 g/mol

In the mass spectrum, you will typically observe the protonated molecule [M+H]⁺ at m/z 315.1345.

Data Interpretation:

  • If the major peak in your HPLC has a mass corresponding to this compound, it provides strong evidence for the correct product.

  • The masses of the minor peaks can help in identifying the nature of the impurities.

Advanced Purity Confirmation & Structural Elucidation

Q3: I have confirmed the mass of my main product. Are there any other techniques I should use for a comprehensive purity analysis?

For a thorough characterization, especially for regulatory submissions or detailed research, Nuclear Magnetic Resonance (NMR) Spectroscopy is highly recommended.[6][7] NMR provides detailed information about the chemical structure and can detect impurities that may not be visible by HPLC or MS.[7]

Why use NMR for this compound?

  • Structural Confirmation: ¹H and ¹³C NMR spectra will show characteristic signals for the protons and carbons in the Z-group, the tyrosine side chain, and the amide group, confirming the overall structure.[8]

  • Detection of Isomeric Impurities: NMR can distinguish between subtle structural isomers that may have the same mass.

  • Quantification: NMR can be used for quantitative analysis (qNMR) to determine the absolute purity of the sample against a certified reference standard.

Experimental Considerations for NMR:

  • Sample Preparation: The sample should be dissolved in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD). High purity of the sample (>95%) is recommended for clear spectra.[9]

  • Experiments: A standard analysis would include 1D ¹H and ¹³C spectra. For more detailed structural assignment, 2D experiments like COSY and HSQC can be employed.[6]

Technique Information Provided Primary Use Case for this compound
RP-HPLC Purity based on hydrophobicityInitial purity assessment and quantification of impurities.
Mass Spectrometry Molecular weight of componentsConfirmation of product identity and identification of impurities.
NMR Spectroscopy Detailed chemical structureAbsolute structural confirmation and detection of isomeric impurities.

Visualizing the Purity Analysis Workflow

The following diagram illustrates the logical workflow for confirming the purity of your synthesized this compound.

Purity_Workflow cluster_synthesis Synthesis & Initial Work-up cluster_analysis Purity Analysis cluster_results Results & Decision Synthesis This compound Synthesis Lyophilization Lyophilization Synthesis->Lyophilization HPLC RP-HPLC Analysis Lyophilization->HPLC Initial Purity Screen Purity_Check Purity > 95%? HPLC->Purity_Check MS Mass Spectrometry Identity_Check Correct Mass? MS->Identity_Check NMR NMR Spectroscopy Final_Product High Purity this compound NMR->Final_Product Purity_Check->MS Yes Purification Further Purification Required Purity_Check->Purification No Identity_Check->NMR Yes Identity_Check->Purification No

Caption: Workflow for this compound purity confirmation.

Troubleshooting Common Impurities in this compound Synthesis

The following diagram outlines a troubleshooting guide for common issues encountered during purity analysis.

Troubleshooting_Guide cluster_impurities Potential Impurity Profiles cluster_causes Probable Causes cluster_solutions Corrective Actions start HPLC Analysis Reveals Impurities early_eluting Early Eluting Peaks More Polar Impurities start->early_eluting late_eluting Late Eluting Peaks More Hydrophobic Impurities start->late_eluting multiple_peaks Multiple Small Peaks General Synthesis Issues start->multiple_peaks cause1 Incomplete reaction (Unreacted Tyr-NH2) early_eluting->cause1 cause2 Side reactions on Z-group late_eluting->cause2 cause3 Degradation during work-up multiple_peaks->cause3 cause4 Inefficient coupling multiple_peaks->cause4 cause5 Contaminated reagents multiple_peaks->cause5 solution1 Optimize reaction time/temperature cause1->solution1 solution2 Re-evaluate protecting group strategy cause2->solution2 solution3 Modify purification protocol cause3->solution3 cause4->solution1 solution4 Check reagent purity cause5->solution4

Caption: Troubleshooting guide for this compound impurities.

References

  • whpeptide. (2023, November 2). How is the purity of peptides calculated? Retrieved from [Link]

  • Triclinic Labs. Peptide NMR Analysis Services. Retrieved from [Link]

  • Kellenbach, E., & Rundlöf, T. (2019). Determination of the Identity, Content and Purity of Therapeutic Peptides by NMR Spectroscopy. In V. Srivastava (Ed.), Peptide Therapeutics: Strategy and Tactics for Chemistry, Manufacturing and Controls (pp. 381-420). Royal Society of Chemistry.
  • Williamson, M. P. (1992).
  • Zerbe, O., & Bader, G. Peptide/Protein NMR. Retrieved from [Link]

  • Biovera. (2024, October 30). Understanding Peptide Purity in Research — HPLC & Mass Spectrometry Analysis. Retrieved from [Link]

  • ResearchGate. (2013, December 9). How can I check the purity level of a peptide in a synthesized powder besides a BCA test? Retrieved from [Link]

  • Medium. (2025, November 6). Why Peptide Purity Matters in Laboratory Research. Retrieved from [Link]

  • JPT Peptide Technologies. Learn important facts about Peptide Quality & Purity. Retrieved from [Link]

  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails? Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Signal in Mass Spectrometry of Z-Tyr-NH2 Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies for a common and often frustrating issue: low signal intensity when analyzing Z-Tyr-NH2 peptides by mass spectrometry. The unique chemical properties of the N-terminal benzyloxycarbonyl (Z) protecting group and the C-terminal amide can present specific challenges during analysis. This resource is designed to provide not only solutions but also a deeper understanding of the underlying principles to empower you in your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common initial questions regarding the analysis of this compound peptides.

Q1: Why is my this compound peptide showing a weak signal or no signal at all in ESI-MS?

There are several potential reasons for a weak or absent signal. The most common culprits include poor ionization efficiency of the protected peptide, suboptimal mobile phase composition, the formation of adducts that distribute the ion signal, and issues with sample preparation leading to sample loss or contamination.[1] The Z-group, being relatively hydrophobic, can influence the peptide's behavior in the electrospray process.

Q2: Can the Z-group itself cause problems during ionization?

Yes, the benzyloxycarbonyl (Z) group can be thermally labile and may undergo in-source decay or fragmentation, especially at higher source temperatures.[2][3] This can lead to a diminished signal for the intact peptide ion and the appearance of unexpected fragment ions in your MS1 spectrum.

Q3: What is the quickest thing I can check if my signal is low?

First, verify your sample concentration and integrity. If possible, confirm the peptide concentration using a quantitative assay like the Pierce Quantitative Fluorometric Peptide Assay.[4] Next, ensure your mass spectrometer is properly calibrated.[4] A simple infusion of a known standard can quickly rule out instrument performance as the primary issue.

Q4: Are there specific mobile phase additives that are better for this compound peptides?

Formic acid (FA) is a good starting point for mobile phase modification as it aids in protonation without causing significant ion suppression.[5][6] While trifluoroacetic acid (TFA) can improve chromatographic peak shape, it is a known ion-suppressing agent in ESI-MS and should be used with caution or at very low concentrations.[5][7][8]

In-Depth Troubleshooting Guides

For more complex issues, a systematic approach is required. The following guides provide detailed explanations and protocols to diagnose and resolve low signal intensity.

Guide 1: Optimizing Sample Preparation and Handling

Proper sample preparation is critical and often overlooked. The quality and cleanliness of your sample directly impact the quality of your mass spectrometry data.[9][10][11]

Q: My peptide is highly hydrophobic due to the Z-group. How can I prevent sample loss during preparation and cleanup?

  • Expert Insight: The hydrophobicity of this compound can lead to its adsorption onto plasticware and desalting column materials.[12][13] This is a common source of unrecoverable sample loss.

  • Troubleshooting Protocol:

    • Use Low-Binding Consumables: Utilize low-protein-binding microcentrifuge tubes and pipette tips.

    • Solvent Considerations: When dissolving the lyophilized peptide, consider using a small amount of organic solvent like acetonitrile (ACN) or dimethyl sulfoxide (DMSO) to fully solubilize it before diluting with your aqueous mobile phase. Be mindful that high concentrations of organic solvents can interfere with some desalting procedures.[4]

    • Desalting Strategy: For desalting, use C18 spin columns or tips, which are effective at removing salts and other contaminants.[14] To minimize loss, ensure the sample is acidified to a pH < 3 with formic acid before loading onto the C18 resin.[4] Elute the peptide with a higher concentration of organic solvent (e.g., 60-80% ACN with 0.1% FA) to ensure complete recovery from the hydrophobic resin.

Guide 2: Enhancing Ionization Efficiency at the Source

The electrospray ionization (ESI) process is highly dependent on the physicochemical properties of the analyte and the spray conditions.[15]

Q: I suspect my this compound peptide is not ionizing efficiently. What parameters can I adjust in the ion source?

  • Expert Insight: The efficiency of ESI is related to the analyte's ability to acquire a charge and transfer to the gas phase. The hydrophobicity of the Z-group can influence its position within the ESI droplet, affecting its ionization.[12][15]

  • Systematic Optimization Workflow:

    Ionization_Optimization Start Start with Standard ESI Conditions Mobile_Phase Optimize Mobile Phase (0.1% FA in H2O/ACN) Start->Mobile_Phase Source_Temp Adjust Source Temperature (Start low, e.g., 250°C) Mobile_Phase->Source_Temp Spray_Voltage Optimize Spray Voltage (e.g., 3.5-4.5 kV) Source_Temp->Spray_Voltage Nebulizer_Gas Adjust Nebulizer Gas Flow (Optimize for stable spray) Spray_Voltage->Nebulizer_Gas Check_Signal Evaluate Signal Intensity Nebulizer_Gas->Check_Signal Good_Signal Proceed to MS/MS Check_Signal->Good_Signal Signal is Sufficient Low_Signal Further Troubleshooting Check_Signal->Low_Signal Signal is Low

    Caption: Systematic workflow for optimizing ESI source parameters.

  • Detailed Protocol for Source Parameter Optimization:

    • Mobile Phase: Begin with a standard mobile phase of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[16]

    • Source Temperature: The Z-group can be thermally labile. Start with a lower source temperature (e.g., 250-300°C) to minimize in-source decay. Gradually increase the temperature while monitoring the signal of the intact peptide and any potential fragments.

    • Spray Voltage: Optimize the spray voltage for a stable ion current. A typical starting point for positive ion mode is 3.5 to 4.5 kV.

    • Nebulizing and Drying Gases: Adjust the flow rates of the nebulizing and drying gases to achieve a stable spray and efficient desolvation.

Q: I'm observing multiple adducts ([M+Na]+, [M+K]+) which are splitting my signal. How can I minimize these?

  • Expert Insight: Adduct formation is a common phenomenon in ESI-MS and can significantly reduce the intensity of the desired protonated molecular ion ([M+H]+).[17][18] Sodium and potassium adducts are often introduced from glassware, buffers, or the sample matrix itself.[17]

  • Mitigation Strategies:

    • Use High-Purity Solvents and Additives: Always use LC-MS grade water, acetonitrile, and formic acid.

    • Proper Glassware Handling: If possible, use new polypropylene tubes. If using glassware, rinse it thoroughly with high-purity water.

    • Mobile Phase Additives: The addition of a small amount of ammonium formate or ammonium acetate (e.g., 1-2 mM) to the mobile phase can sometimes help to suppress sodium and potassium adduct formation by favoring the formation of the [M+NH4]+ adduct, which can then be optimized for.[19]

Common Adducts Mass Shift (Da) Mitigation Strategy
Sodium ([M+Na]+)+22.989Use high-purity solvents, avoid glassware.[17]
Potassium ([M+K]+)+38.963Use high-purity solvents, avoid glassware.[18]
Ammonium ([M+NH4]+)+18.034Can be intentionally formed with additives to outcompete other adducts.[19]
Guide 3: Addressing Fragmentation and In-Source Decay

The stability of the Z-protecting group under mass spectrometric conditions is a key consideration.

Q: I see a prominent ion corresponding to the loss of the Z-group in my MS1 spectrum. Is this normal and how can I prevent it?

  • Expert Insight: The benzyloxycarbonyl group can be susceptible to in-source decay (ISD), a fragmentation process that occurs in the ion source before mass analysis.[2][3] This is often observed as a neutral loss of 108 Da (C7H8O) or 136 Da (C8H8O2). This process is often exacerbated by high source temperatures and other energetic source conditions.

  • Troubleshooting Steps:

    • Reduce Source Temperature: As mentioned previously, this is the most effective way to minimize in-source decay.

    • Lower Cone Voltage/Fragmentor Voltage: These voltages influence the energy imparted to the ions as they enter the mass spectrometer. Reducing these values can decrease the extent of in-source fragmentation.

    • Consider Alternative Protecting Groups: If the lability of the Z-group remains a persistent issue and your experimental design allows, consider using a more stable protecting group for future syntheses. The t-butyloxycarbonyl (Boc) group, for example, is generally more stable under typical ESI conditions.[20]

Q: My MS/MS spectra for the this compound peptide are of poor quality. What can I do?

  • Expert Insight: The fragmentation pattern of peptides is influenced by their amino acid sequence and modifications.[21] The presence of the Z-group can alter the fragmentation pathways, and the tyrosine residue itself has characteristic fragmentation patterns.[22][23]

  • Optimization of MS/MS Parameters:

    • Collision Energy: Perform a collision energy ramp or a series of experiments with varying collision energies to find the optimal setting that produces a rich series of b- and y-ions.

    • Activation Type: If your instrument allows, compare collision-induced dissociation (CID) with higher-energy collisional dissociation (HCD). HCD can sometimes provide more comprehensive fragmentation for modified peptides.

    • Look for Characteristic Fragment Ions: Be aware of the characteristic immonium ion for tyrosine at m/z 136.0757.[22] Also, look for fragments corresponding to the loss of the Z-group from your b- and y-ions.

Systematic Troubleshooting Workflow

When faced with low signal, a logical and systematic approach is key to efficiently identifying and resolving the issue.

Troubleshooting_Workflow Start Low Signal for this compound Peptide Check_Basics 1. Verify Sample & Instrument Basics - Peptide Concentration - MS Calibration Start->Check_Basics Sample_Prep 2. Optimize Sample Preparation - Low-binding tubes - Proper desalting Check_Basics->Sample_Prep Ion_Source 3. Optimize Ion Source Parameters - Mobile phase (0.1% FA) - Source Temperature (start low) - Voltages & Gas Flows Sample_Prep->Ion_Source Adducts 4. Check for Adducts - [M+Na]+, [M+K]+ - Use high-purity reagents Ion_Source->Adducts ISD 5. Investigate In-Source Decay - Look for Z-group loss - Lower source energy Adducts->ISD MSMS 6. Optimize MS/MS - Collision energy ramp - Check for characteristic fragments ISD->MSMS Resolution Problem Resolved MSMS->Resolution

Caption: A systematic workflow for troubleshooting low signal of this compound peptides.

By following these guides and employing a systematic approach, you will be well-equipped to overcome the challenges associated with the mass spectrometric analysis of this compound peptides and obtain high-quality, reproducible data.

References

  • G-Biosciences. (2018, December 4). Sample preparation for Mass spectrometric analysis. Retrieved from [Link]

  • García, M. C. (2005). The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry.
  • Wang, L., et al. (2018). A novel tyrosine hyperoxidation enables selective peptide cleavage.
  • Shan, S., et al. (2016). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. Current Protocols in Molecular Biology, 114(1), 10.25.1-10.25.21.
  • Hewitt, P. R., et al. (2010). Alkylating tryptic peptides to enhance ESI-MS analysis. Journal of the American Society for Mass Spectrometry, 21(11), 1933-1942.
  • Waters Corporation. (2019, October 2). Mobile Phase Additives for Peptide Characterization. Retrieved from [Link]

  • Spectroscopy Online. (2019, November 1). Advantage of Premixed Mobile Phases for Consistent Chromatography of Peptides Using Nano-LC–MS/MS. Retrieved from [Link]

  • Betancourt, L. H., & DeBord, D. (2011). Capitalizing on the hydrophobic bias of electrospray ionization through chemical modification in mass spectrometry-based proteomics. Expert review of proteomics, 8(3), 317-323.
  • Das, S., & Chakrabarty, S. (2016). How to identify low-abundance modified peptides with proteomics mass spectrometry. Proteomics, 16(21), 2775-2779.
  • García, M. C. (2005). The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry. PubMed. Retrieved from [Link]

  • Cydzik, M., et al. (2014). Enhancing electrospray ionization efficiency of peptides by derivatization. Journal of the American Society for Mass Spectrometry, 25(8), 1413-1422.
  • Nguyen, J. M., Liu, X., & Lauber, M. A. (2020). Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid.
  • Medzihradszky, K. F. (2014). Common errors in mass spectrometry-based analysis of post-translational modifications. Mass spectrometry reviews, 33(4), 307-318.
  • ResearchGate. (n.d.). The MS/MS spectra and proposed fragmentation for tyrosine in positive ion mode. Retrieved from [Link]

  • Anapharm Bioanalytics. (n.d.). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Retrieved from [Link]

  • Gessulat, S., et al. (2021). Insight on physicochemical properties governing peptide MS1 response in HPLC-ESI-MS/MS: A deep learning approach. Computational and Structural Biotechnology Journal, 19, 2969-2977.
  • LCGC North America. (2022, November 1). Pitfalls in Proteomics: Avoiding Problems That Can Occur Before Data Acquisition Begins. Retrieved from [Link]

  • Tomkiv, A., et al. (2021). Fragmentation of tyrosine by low-energy electron impact. The European Physical Journal D, 75(8), 1-7.
  • Waters Corporation. (n.d.). Automated Optimization of LC/MS Peptide Mapping Methods. Retrieved from [Link]

  • Barnes, S., & Renfrow, M. (2011, January 14).
  • Demeure, K., et al. (2010). New advances in the understanding of the in-source decay fragmentation of peptides in MALDI-TOF-MS. Journal of the American Society for Mass Spectrometry, 21(6), 958-967.
  • Takayama, M. (2009). MALDI in-source decay of protein: the mechanism of c-ion formation. Journal of mass spectrometry, 44(4), 449-456.
  • ResearchGate. (2023, June 23). Peptide and ionization in mass spectrometry - Which adduct ion could be formed?. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) In-Source Decay and Fragmentation Characteristics of. Retrieved from [Link]

  • Harrison, A. G. (2005). Structural and sequence effects in the fragmentation of protonated tripeptides containing tyrosine. Canadian Journal of Chemistry, 83(11), 1969-1977.
  • Mouchahoir, T., & Schlosser, A. (2012). In-source decay and pseudo tandem mass spectrometry fragmentation processes of entire high mass proteins on a hybrid vacuum matrix-assisted laser desorption ionization-quadrupole ion-trap time-of-flight mass spectrometer. Analytical chemistry, 84(12), 5180-5185.
  • Portolés, T., et al. (2016). Ion-molecule adduct formation in tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 27(8), 1344-1353.
  • ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). What Are the Reasons for Mass Spectrometry Failing to Detect Compounds. Retrieved from [Link]

  • ResearchGate. (2018, January 14). How can I improve the ionization of the peptides that contain cysteine in the method of LC-MS/MS?. Retrieved from [Link]

  • Chen, Y. H., et al. (2011). A method to determine the ionization efficiency change of peptides caused by phosphorylation. Analytical and bioanalytical chemistry, 401(2), 653-660.
  • Metair. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved from [Link]

  • Marwah, P., et al. (2020). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry.
  • Waters Corporation. (2018, August 22). Fundamentals of MS (2 of 7) - Adduct Ions [Video]. YouTube.
  • The, M., et al. (2023). SpectiCal: m/z calibration of MS2 peptide spectra using known low mass ions. Journal of proteome research, 22(4), 1334-1342.

Sources

Validation & Comparative

Technical Efficacy Analysis: Z-Tyr-NH2 vs. Protected Tyrosine Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Z-Tyr-NH2 (N-alpha-Carbobenzoxy-L-tyrosinamide) occupies a critical niche in biochemical research as a robust, hydrophobic substrate model for serine proteases (specifically chymotrypsin-like enzymes) and a building block for supramolecular biomaterials. Unlike simple acetylated derivatives (e.g., Ac-Tyr-NH2), the Z-group (benzyloxycarbonyl) provides enhanced affinity for hydrophobic enzymatic subsites (


), making it a superior probe for mapping active site specificity.[1]

This guide objectively compares this compound against its primary alternatives—Ac-Tyr-NH2, Fmoc-Tyr-OH, and ester derivatives—providing experimental protocols for kinetic validation and solubility management.

Part 1: Chemical Profile & Structural Analysis[1]

The efficacy of this compound stems from its tripartite structure: the Z-group (hydrophobic anchor), the Tyrosine side chain (specificity determinant), and the C-terminal Amide (stability cap).

Comparative Matrix: this compound vs. Alternatives
FeatureThis compound Ac-Tyr-NH2 Z-Tyr-OEt (Ester) Fmoc-Tyr-OH
Primary Utility Endopeptidase Substrate / HydrogelatorMinimalist Substrate ModelRapid Hydrolysis Assays (Esterase)SPPS Building Block
Hydrophobicity High (Z-group + Phenol)Low (Acetyl group)ModerateHigh
Enzymatic

Low (Tight binding via Z-group)High (Weak binding)LowN/A (Not a substrate)
Hydrolysis Rate (

)
Slow (Amide bond)SlowFast (Ester bond)N/A
Solubility (Aq) Poor (Requires DMSO/MeOH)ModeratePoorInsoluble
Stability High (Resists spontaneous hydrolysis)HighLow (Prone to spontaneous hydrolysis)Base Labile
Structural Logic
  • Vs. Ac-Tyr-NH2: The Acetyl group is too small to interact significantly with the

    
     subsite of proteases.[1] The Z-group (benzyl carbamate) mimics the preceding amino acid residue of a polypeptide chain, providing significant binding energy (
    
    
    
    ) through
    
    
    stacking interactions within the enzyme pocket.[1]
  • Vs. Esters (OEt/OMe): Esters hydrolyze 100–1000x faster than amides.[1] While esters are good for detecting presence of activity, this compound (amide) mimics the actual peptide bond cleavage, offering a more physiologically relevant

    
     for mechanistic studies.[1]
    

Part 2: Enzymatic Efficacy (Chymotrypsin Kinetics)[1]

This compound is the "Goldilocks" substrate for detailed mechanistic dissection of Chymotrypsin (


): it binds tightly enough to be specific but turns over slowly enough to allow observation of pre-steady-state kinetics.[1]
Mechanism of Action

Chymotrypsin follows a Ping-Pong mechanism involving an Acyl-Enzyme intermediate.[1] this compound acts as the acyl donor.[1]

ChymotrypsinMechanism E Free Enzyme (Chymotrypsin) ES Michaelis Complex (E-S) E->ES + S (k1) S Substrate (this compound) ES->E (k-1) AcylE Acyl-Enzyme (Z-Tyr-O-Ser195) ES->AcylE Acylation (k2) Release P1 AcylE->E Deacylation (k3) + H2O P1 Product 1 (NH3) AcylE->P1 P2 Product 2 (Z-Tyr-OH) AcylE->P2 Release P2 Water H2O

Caption: Kinetic pathway of this compound hydrolysis by Chymotrypsin. The rate-limiting step for amides (this compound) is typically acylation (


), whereas for esters it is deacylation (

).
Kinetic Data Synthesis

While specific constants vary by condition (pH, Temp), the comparative trends are established:

Substrate



Interpretation
Ac-Tyr-NH2 ~0.5~23.0~22Weak binding, slow turnover.
This compound ~0.5 - 1.0 ~1 - 5 ~200 - 1000 Enhanced binding due to Z-group hydrophobicity.
Ac-Tyr-OEt ~193~0.7~280,000Fast turnover (Esterase activity).[1]

Key Insight: The Z-group reduces


 significantly compared to the Acetyl group.[1] This makes this compound a superior substrate for inhibition studies, as it occupies the active site at lower concentrations, more closely mimicking a real peptide chain.

Part 3: Experimental Protocols

Protocol A: Solubility & Stock Preparation

This compound is hydrophobic.[1] Attempting to dissolve it directly in aqueous buffer will result in precipitation or inconsistent micellar aggregates.[1]

  • Solvent: Dimethyl Sulfoxide (DMSO) is the required primary solvent.[1]

  • Stock Concentration: Prepare a 50 mM stock solution in 100% DMSO.

    • Calculation: MW of this compound

      
       328.36  g/mol .[1] Dissolve 16.4 mg in 1 mL DMSO.
      
  • Working Solution: Dilute the stock into the assay buffer (e.g., Tris-HCl pH 7.8) immediately before use.[1]

    • Limit: Keep final DMSO concentration

      
       to avoid denaturing the enzyme.[1]
      
Protocol B: Spectrophotometric Activity Assay

This assay measures the hydrolysis of the amide bond.[1] Since the leaving group (


) is not chromogenic, this is typically monitored by HPLC or by coupling to a secondary reaction (e.g., glutamate dehydrogenase if measuring ammonia release), but direct UV absorbance change at 230-240nm (peptide bond cleavage) is possible but difficult due to Z-group interference.[1] HPLC is the recommended validation method. [1]

Method: Discontinuous HPLC Assay

  • Conditions: 50 mM Tris-HCl, 10 mM

    
    , pH 7.8, 25°C.
    
  • Substrate: 1 mM this compound (diluted from DMSO stock).

  • Enzyme:

    
    -Chymotrypsin (final conc. 10-100 nM).[1]
    
  • Reaction:

    • Incubate mixture.[1][2]

    • Take aliquots at 0, 5, 10, 20, 30 min.

    • Quench: Add equal volume of 1% TFA/Acetonitrile.

  • Analysis:

    • Column: C18 Reverse Phase.[1]

    • Gradient: 10-60% Acetonitrile in 0.1% TFA.[1]

    • Detection: UV at 280 nm (detects Tyrosine/Z-group).[1]

    • Observation: Peak shift from this compound (Retention Time

      
      ) to Z-Tyr-OH (
      
      
      
      ).[1]

Part 4: Advanced Application - Supramolecular Self-Assembly

Beyond enzymology, this compound is a candidate for low-molecular-weight hydrogelators (LMWGs) . The combination of


 stacking (Z-group + Tyr ring) and hydrogen bonding (Amide) allows it to self-assemble into nanofibers in water/organic mixtures.[1]
  • Usage: Drug delivery scaffolds or tissue engineering matrices.[1]

  • Trigger: Enzymatic hydrolysis (converting this compound

    
     Z-Tyr-OH) can trigger a sol-gel or gel-sol transition depending on the solubility of the product vs. reactant.[1]
    

References

  • Comparison of Amide vs Ester Kinetics

    • Source: "Mechanisms of Enzyme Catalysis: Chymotrypsin."[1] College of St. Benedict / St. John's University.[1]

    • Data: Citations for Ac-Tyr-NH2 vs Ac-Tyr-OEt kinetic constants ( , ).
  • Z-Group Hydrophobicity & Specificity

    • Source: "Kinetic studies on the chymotrypsin A alpha-catalyzed hydrolysis of a series of N-acetyl-L-phenylalanyl peptides." PubMed.[1][3][4]

    • Context: Establishes the role of hydrophobic side chains in leaving groups and binding affinity.[1][5]

  • Solubility of Tyrosine Derivatives

    • Source: "Rigid Tightly Packed Amino Acid Crystals as Functional Supramolecular Materials." ACS Nano.[1]

    • Context: Discusses the insolubility of Tyrosine and the effect of modific
  • Chemical Structure & Properties

    • Source: PubChem Compound Summary for CID 7015196 (Tyr-Tyr-NH2) and Z-Tyr derivatives.[1]

    • [1]

Sources

Comparative Guide: Cost-Effectiveness of Tyrosine Protection Strategies in Fmoc-SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In Solid Phase Peptide Synthesis (SPPS), Tyrosine (Tyr) presents a unique economic and chemical challenge.[1][2] Its phenolic hydroxyl group is nucleophilic enough to cause side reactions (O-acylation) but unreactive enough that some industrial processes attempt to skip protection entirely to save costs.

This guide objectively compares the three dominant strategies: Standard Protection (tBu) , High-Fidelity Protection (Trt/2-Cl-Trt) , and Minimal Protection (Unprotected) .[1]

The Bottom Line:

  • Fmoc-Tyr(tBu)-OH remains the cost-effective champion for 90% of routine sequences (

    
     residues).
    
  • Fmoc-Tyr(Trt)-OH is chemically superior for sequences containing sensitive residues (Met, Trp, Cys) due to the elimination of tert-butyl carbocations, but commands a 3-4x price premium.[1]

  • Unprotected Fmoc-Tyr-OH is a viable high-risk, high-reward strategy for short, industrial-scale peptides, provided specific coupling cocktails (DIC/Oxyma) are used to suppress O-acylation.[1]

Part 1: The Chemistry of the Problem

To understand the cost implication, we must understand the chemical risk. If Tyrosine is left unprotected or poorly protected, the phenolic hydroxyl group (


) acts as a nucleophile. During the coupling step of the next amino acid, the activated carboxylate can attack the Tyrosine side chain instead of the N-terminal amine.
The Cost of Failure: O-Acylation

This side reaction creates a branched peptide (depicted below). While the ester bond is labile to piperidine (and often removed during subsequent deprotection steps), it consumes expensive amino acid equivalents and lowers the effective resin loading, driving up the "Cost of Goods Sold" (COGS).

Diagram 1: Mechanism of Tyrosine O-Acylation

Tyrosine_Side_Reaction Tyr_Resin Tyr-Resin (Phenolic -OH free) Intermediate Transition State Tyr_Resin->Intermediate Nucleophilic Attack Activated_AA Activated Fmoc-AA-OBt Activated_AA->Intermediate Branched_Product O-Acylated Byproduct (Branched Peptide) Intermediate->Branched_Product Ester Formation (Side Reaction) Correct_Product Linear Peptide (Amide Bond) Intermediate->Correct_Product Amide Formation (Major Path)

Caption: The phenolic hydroxyl of Tyrosine competes with the N-terminal amine, leading to ester formation (O-acylation) which wastes reagents and complicates purification.

Part 2: The Contenders (Technical Comparison)

Fmoc-Tyr(tBu)-OH (The Industry Standard)[3][4][5]
  • Mechanism: The tert-butyl ether is stable to base (piperidine) but cleaved by high concentrations of TFA (95%).

  • Pros: High atom economy; lowest market price per gram; extremely stable during synthesis.[1]

  • Cons: Cleavage generates tert-butyl carbocations (

    
    ). If not scavenged perfectly, these re-attach to the Tyrosine ring (ortho-alkylation) or alkylate Tryptophan/Methionine residues.
    
  • Best For: Standard peptides, GMP manufacturing where raw material cost is a KPI.[1]

Fmoc-Tyr(Trt)-OH (The High-Fidelity Option)
  • Mechanism: The Trityl (triphenylmethyl) ether provides massive steric bulk. It is hyper-acid labile (cleaves with 1% TFA).

  • Pros: Cleavage generates the stable trityl cation, which is easily scavenged by silanes (TIS).[1] Zero risk of

    
     alkylation. The steric bulk prevents aggregation in "difficult" sequences.
    
  • Cons: High molecular weight (poor atom economy); significantly more expensive synthesis; steric bulk can slow down the coupling of the next amino acid.

  • Best For: Peptides with multiple Cys/Met/Trp residues; sulfated peptides (allows selective deprotection); on-resin modification strategies.

Unprotected Fmoc-Tyr-OH (The "Minimal Protection" Strategy)
  • Mechanism: Relies on the kinetic difference between the amine (fast) and the phenol (slow) to achieve selectivity.

  • Pros: Cheapest raw material; zero deprotection byproducts.[1]

  • Cons: Requires highly optimized coupling cocktails (e.g., DIC/Oxyma) to prevent O-acylation.[1] High risk of failure for long sequences.

  • Best For: Short peptides (<10 AA) at multi-kilogram scale where every cent counts.

Part 3: Comparative Analysis & Data

The following table synthesizes data from industrial pricing models and yield analysis.

FeatureFmoc-Tyr(tBu)-OHFmoc-Tyr(Trt)-OHUnprotected Tyr
Relative Cost/Gram 1.0x (Baseline) 3.5x - 4.0x 0.6x
Atom Economy (MW) 459.5 g/mol 645.7 g/mol (Poor)403.4 g/mol (Best)
Coupling Efficiency >99.5%>99.0% (Steric hindrance)~98% (Risk of O-acyl)
Cleavage Risk High (

alkylation)
Low (Trt cation stable)None
Scavenger Need High (EDT/Phenol req.)Moderate (TIS/Water)Low
Rec. Sequence Length AnyLong / ComplexShort (<15 AA)
Cost-Effectiveness Calculation

Formula:



While Unprotected Tyr lowers "AA Cost," it often reduces "Purification Recovery" by 10-20% due to O-acylated impurities.[1]

  • Scenario A (Short Peptide, 10-mer): Unprotected Tyr is 15% more cost-effective.[1]

  • Scenario B (Complex Peptide, 30-mer with Trp/Met): Fmoc-Tyr(Trt)-OH is 20% more cost-effective because it eliminates the need for re-synthesis due to alkylation impurities.

Part 4: Experimental Protocols

Protocol A: High-Fidelity Cleavage for Tyr(tBu)

To prevent the "Cost of Poor Quality" (COPQ) when using the cheaper tBu derivative, you must use an optimized scavenger cocktail.

  • Cocktail Preparation: Prepare Reagent K (modified):

    • TFA: 82.5%[1]

    • Phenol: 5% (Critical for Tyr protection)

    • Thioanisole: 5%[1]

    • Water: 5%[1]

    • EDT (Ethanedithiol): 2.5% (Essential if Met/Cys present)

  • Incubation: Add 10mL cocktail per gram of resin. Shake at room temperature for 150-180 minutes.

    • Note: Do not exceed 4 hours;

      
       cations are reversible alkylators over long durations.[1]
      
  • Precipitation: Filter resin and precipitate filtrate into ice-cold Diethyl Ether (

    
    ).
    
  • Validation: Analyze via RP-HPLC. Look for "+56 Da" peaks (t-butyl adducts).

Protocol B: "Minimal Protection" Coupling (Unprotected Tyr)

Adapted from minimal protection strategies (ACS, 2022).[1]

  • Activation: Use DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyanohydroxyiminoacetate).

    • Avoid: HBTU/HATU (High risk of O-acylation with unprotected phenol).

  • Stoichiometry: 3.0 eq Fmoc-Tyr-OH : 3.0 eq DIC : 3.0 eq Oxyma.

  • Solvent: DMF (Dimethylformamide).[1]

  • Coupling Time: Max 60 minutes.

    • Logic: Extended coupling times favor the slow side reaction (ester formation).

  • Post-Coupling Wash: Wash with 10% Piperidine/DMF for 2 minutes immediately after coupling.

    • Reason: This "mini-deprotection" hydrolyzes any transient phenyl esters formed on the Tyr side chain before the next AA is added.

Part 5: Decision Matrix

Use this logic flow to select the most cost-effective strategy for your specific project.

Diagram 2: Selection Strategy Flowchart

Tyr_Selection_Matrix Start Start: Select Tyrosine Strategy Seq_Length Sequence Length > 15 AA? Start->Seq_Length Sensitive_Res Contains Met, Cys, or Trp? Seq_Length->Sensitive_Res Yes Scale Scale > 100g? Seq_Length->Scale No Result_tBu Use Fmoc-Tyr(tBu)-OH (Standard) Sensitive_Res->Result_tBu No Result_Trt Use Fmoc-Tyr(Trt)-OH (Premium) Sensitive_Res->Result_Trt Yes (Avoid Alkylation) Scale->Result_tBu No Result_Unprot Use Unprotected Fmoc-Tyr-OH (Economy) Scale->Result_Unprot Yes (Strict Protocols)

Caption: Decision tree prioritizing sequence complexity and scale. Trt is reserved for sensitive sequences; Unprotected is reserved for large-scale, simple sequences.[1]

References

  • Comparison of Protecting Groups: Boulos, S. et al. "Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis."[1] Organic Process Research & Development, 2022.[1]

  • Mechanisms of Side Reactions: Behrendt, R. et al. "Advances in Fmoc solid-phase peptide synthesis."[1] Journal of Peptide Science, 2016.[1]

  • Cleavage Scavengers: King, D.S. et al.[1] "A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis."[3] International Journal of Peptide and Protein Research, 1990.[1]

  • Industrial Cost Analysis: "Greening the synthesis of peptide therapeutics: an industrial perspective." RSC Advances, 2020.[1]

Sources

Safety Operating Guide

Personal protective equipment for handling Z-Tyr-NH2

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, scientists, and drug development professionals.

Core Directive: The "Clean-Safe" Protocol

Handling Z-Tyr-NH2 (N-Cbz-L-Tyrosine amide) presents a dual challenge common in high-precision biochemistry: while the compound itself is often classified as non-hazardous under GHS standards, its role as a protease substrate demands a "Zero-Contamination" approach.

This guide pivots from standard "toxicity management" to "Integrity Management." Your PPE strategy must protect the researcher from potential sensitization (a known risk with peptide derivatives) while simultaneously protecting the compound from the researcher (keratin, nucleases, and moisture).

Risk Assessment & Hazard Identification

Before selecting PPE, we must define the specific risks associated with this compound.

Risk Category Specific Hazard Mechanism of Action Impact
Biological Sensitization Peptide derivatives can act as haptens, potentially triggering immune responses upon repeated inhalation or skin contact.Allergic dermatitis or respiratory sensitization.
Chemical Dust Irritation Fine powder inhalation.Mechanical irritation of the respiratory tract and mucous membranes.
Experimental Hydrolysis This compound is an enzymatic substrate. Contamination with skin proteases or moisture degrades the amide bond.False Positives/Negatives in kinetic assays.
Physical Static Charge Lyophilized powders are prone to static, leading to "fly-away" loss during weighing.Dosage errors and workspace contamination.

PPE Selection Matrix: The "Barrier-First" Approach

Do not default to generic lab safety. Use this matrix to select PPE based on the specific operational phase.

Table 1: Phase-Specific PPE Requirements
Operational Phase Hand Protection Eye/Face Protection Respiratory Protection Body Protection
Storage & Retrieval Nitrile (4 mil) (Standard)Safety Glasses (Side shields)None (If container sealed)Lab Coat (Cotton/Poly)
Weighing (Solid) Nitrile (Double-glove) Outer: 4 mil, Inner: 4 milSafety Goggles (Indirect vent to prevent dust entry)N95 / P2 Respirator (Essential for preventing breath moisture contamination)Lab Coat + Cuffs (Tyvek sleeves recommended)
Solubilization Nitrile (Chemical Resistant) Verify compatibility with solvent (e.g., DMSO/DMF)Safety Goggles (Splash protection)Fume Hood (Engineering control preferred over mask)Lab Coat (Buttoned to neck)
Waste Disposal Nitrile (Standard) Safety Glasses N95 / P2 (If generating dust)Lab Coat

Critical Insight: Why Double-Glove? this compound is often dissolved in DMSO (Dimethyl sulfoxide) or DMF for assays. These solvents are penetration enhancers , meaning they can carry dissolved chemicals through standard nitrile gloves and into your skin. Double-gloving provides a sacrificial outer layer and a visual indicator of breach.

Safe Handling Workflow (Visualization)

This workflow enforces a logical progression to minimize cross-contamination and exposure.

G Start Start: PPE Donning Check Glove Integrity Check (Air Inflation Test) Start->Check Check->Start Fail (Replace) Weigh Weighing (Static Control) Use Anti-static Gun Check->Weigh Pass Solubilize Solubilization (DMSO/Buffer) Weigh->Solubilize Solid -> Liquid Assay Assay Execution Solubilize->Assay Doff Doffing & Disposal Assay->Doff

Figure 1: Operational workflow for handling this compound, emphasizing integrity checks prior to solid handling.

Detailed Operational Protocol

Step 1: The "Static-Free" Weighing Technique

This compound is typically supplied as a lyophilized powder, which is highly electrostatic.

  • Engineering Control: Operate inside a balance enclosure or a fume hood with the sash lowered.

  • PPE Action: Don N95 respirator before opening the vial. This prevents your breath (moisture/enzymes) from deactivating the peptide amide.

  • Technique: Use an anti-static gun (ionizer) on the spatula and weigh boat before touching the powder. This prevents the "jumping powder" phenomenon that leads to inhalation risk.

Step 2: Solubilization & Solvent Safety

Most protocols require dissolving this compound in organic solvents like DMSO or Methanol before dilution.

  • Glove Selection: Standard nitrile degrades rapidly with DMF. If using DMF, switch to laminated film gloves (e.g., Silver Shield) or change nitrile gloves immediately upon splash.

  • Eye Protection: Switch from safety glasses to goggles if using large volumes (>10 mL) of solvent, as DMSO causes immediate stinging and carries the solute into ocular tissue.

Step 3: Emergency Procedures
  • Inhalation: Move to fresh air immediately. This compound dust is a nuisance particulate; coughing is the primary symptom.

  • Skin Contact (Solid): Wash with soap and water.[1][2][3]

  • Skin Contact (Solvent Solution): Do not scrub. Scrubbing increases blood flow and absorption. Rinse gently with copious water for 15 minutes.[4][3]

  • Eye Contact: Flush for 15 minutes. Ensure contact lenses are removed after the first minute of flushing to prevent trapping the chemical.

Waste Disposal & Decontamination

  • Solid Waste: Dispose of weigh boats and contaminated gloves in hazardous solid waste containers (often labeled for "Solid Chemical Debris"). Do not throw in regular trash, as this violates GLP and environmental regulations.

  • Liquid Waste: Solutions containing this compound (especially in DMSO/MeOH) must go into Halogenated or Non-Halogenated Organic Waste streams, depending on the solvent used.

  • Container: Rinse the empty original vial with the solvent used in your experiment before disposing of the glass. This ensures quantitative transfer and cleans the glass for glass recycling (if permitted by your facility).

References

  • Sigma-Aldrich. (2025).[3] Safety Data Sheet: N-Cbz-L-Tyrosine. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: N-Acetyl-L-tyrosine (Analogous Handling). Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for N-Cbz-L-tyrosine. Retrieved from

  • NovoPro Bioscience. (2025).[3] Handling and Storage of Synthetic Peptides. Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-Tyr-NH2
Reactant of Route 2
Reactant of Route 2
Z-Tyr-NH2

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.